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  • Product: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride
  • CAS: 1803597-78-5

Core Science & Biosynthesis

Foundational

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride CAS 1803597-78-5 properties

An In-Depth Technical Guide to Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5) Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This document provide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS No. 1803597-78-5). As a derivative of a sterically hindered α,α-disubstituted amino acid, this compound represents a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a protected amine and a methyl ester, offers a versatile scaffold for developing novel molecules with potential therapeutic applications. This guide details its chemical and physical properties, proposes a logical synthetic route, outlines standard analytical characterization techniques, discusses its research potential, and provides essential safety and handling information. The content herein is synthesized from supplier data and established principles of chemical science to support professionals in its effective application.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This section consolidates the known identifiers and physicochemical data for Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride.

Nomenclature and Structural Identifiers

Correctly identifying a compound is critical for sourcing and regulatory compliance. The primary identifiers for this molecule are listed below.

  • IUPAC Name: methyl 2-(benzylamino)-2-methylpropanoate hydrochloride[1]

  • CAS Number: 1803597-78-5[2]

  • Molecular Formula: C₁₂H₁₈ClNO₂[1][2]

  • Molecular Weight: 243.73 g/mol [2]

  • Canonical SMILES: Cl.COC(=O)C(C)(C)NCC1=CC=CC=C1[1]

  • InChI Key: SOXQEKLHPGZKFJ-UHFFFAOYSA-N[2]

Physicochemical Data

The compound's physical characteristics dictate its handling, storage, and application in experimental settings. The hydrochloride salt form is intentionally designed to enhance stability and improve solubility in polar solvents compared to its free base form.

PropertyValueSource
Physical Form Powder[2]
Purity ≥95%[2]
Calculated LogP 2.16[1]
Polar Surface Area 38.33 Ų[1]
Rotatable Bond Count 5[1]
Storage Temperature Room Temperature[2]

Synthesis and Purification

While specific peer-reviewed synthesis protocols for CAS 1803597-78-5 are not prominently available, a plausible and efficient synthetic route can be designed based on fundamental principles of organic chemistry. The following proposed methodology is presented to guide researchers in its laboratory-scale preparation.

Proposed Synthetic Pathway

The most direct approach involves the nucleophilic substitution of a suitable α-halo ester with benzylamine. This method is reliable for forming secondary amines. The subsequent conversion to the hydrochloride salt is a standard procedure for purifying and stabilizing amines.

Synthetic Pathway A Methyl 2-bromo-2-methylpropanoate R1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) A->R1 B Benzylamine B->R1 C Methyl 2-(benzylamino)-2-methylpropanoate (Free Base) R2 HCl in Ether or Dioxane C->R2 R1->C Nucleophilic Substitution P Methyl 2-(benzylamino)-2-methylpropanoate HCl R2->P Salt Formation

Caption: Proposed synthesis of the target compound.

Experimental Protocol: N-Alkylation and Salt Formation

This protocol is a self-validating system. The success of each step can be monitored using Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed via the analytical methods described in Section 3.

Materials:

  • Methyl 2-bromo-2-methylpropanoate

  • Benzylamine (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid solution (2 M in diethyl ether)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous acetonitrile. Add methyl 2-bromo-2-methylpropanoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Nucleophilic Substitution: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.

  • Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting bromo-ester is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Causality: The aqueous washes remove any remaining inorganic salts and unreacted starting materials, purifying the free base form of the product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free base, Methyl 2-(benzylamino)-2-methylpropanoate.

  • Purification (Optional): If necessary, purify the free base by flash column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like dichloromethane or diethyl ether. While stirring, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any excess HCl and solvent. Dry the product under high vacuum to yield Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride as a stable, crystalline powder.

Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound. The following are standard techniques and the expected results for this molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, a singlet for the two equivalent α-methyl groups, and a singlet for the methyl ester protons. The N-H proton may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 12 unique carbon atoms, including the carbonyl carbon of the ester, the quaternary α-carbon, carbons of the aromatic ring, the benzylic carbon, and the two types of methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 208.13.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch of the secondary ammonium salt, the C=O stretch of the ester group (around 1730-1750 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions of the molecule.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) can be used to assess purity, which should be ≥95% for most research applications.

Applications and Research Potential

The true value of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride lies in its utility as a versatile building block for drug discovery and materials science. Its structure is pre-configured for further elaboration.

Role in Medicinal Chemistry

The α,α-disubstituted amino acid motif is of significant interest in drug design. The gem-dimethyl substitution at the alpha-carbon provides steric hindrance, which can:

  • Confer Metabolic Stability: The steric bulk can protect adjacent peptide bonds from enzymatic degradation, increasing the in vivo half-life of peptide-based drug candidates.

  • Induce Conformational Constraints: Incorporation into peptides can force specific secondary structures (e.g., turns or helices), which can be critical for achieving high-affinity binding to biological targets.

  • Serve as a Scaffold: The benzylamino and methyl ester groups are functional handles for diversification. The amine can be acylated or reductively aminated, while the ester can be hydrolyzed to the carboxylic acid for amide coupling, creating diverse libraries of compounds for screening.

Application Workflow A Methyl 2-(benzylamino)-2- methylpropanoate HCl (Starting Building Block) B Functional Group Manipulation (e.g., N-Acylation, Ester Hydrolysis) A->B Step 1 C Library Synthesis (Amide Coupling, etc.) B->C Step 2 D Biological Screening (In vitro / In vivo assays) C->D Step 3 E Hit-to-Lead Optimization D->E Step 4

Caption: Workflow for utilizing the title compound in drug discovery.

Handling, Storage, and Safety

Adherence to proper safety protocols is paramount when handling any chemical. The available data indicates that this compound requires careful handling.[2]

Safety AspectInformationSource
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Recommended Handling:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of the powder and prevent contact with skin and eyes.

Storage:

  • Store at room temperature in a tightly sealed container.[2]

  • Keep in a dry place away from incompatible materials.

Conclusion

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, CAS 1803597-78-5, is a specialized chemical intermediate with significant potential for researchers in synthetic chemistry. Its key structural features—a sterically hindered amino acid core, a reactive secondary amine, and a modifiable ester group—make it an attractive starting point for constructing complex molecular architectures. While detailed application data is limited, its value as a versatile building block is clear. By following the guidance on synthesis, characterization, and safe handling outlined in this document, scientists can effectively incorporate this compound into their research and development programs.

References

  • Chemspace. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride - C12H18ClNO2 | CSSB00000752153. [Link]

Sources

Exploratory

Thermal Stability Profiling of Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride: A Technical Guide

Executive Summary Understanding the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical prerequisite for rational drug formulation and process chemistry. This whitepaper pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical prerequisite for rational drug formulation and process chemistry. This whitepaper provides an in-depth technical analysis of the thermal behavior of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5). By synthesizing structural causality with rigorous, self-validating thermal analysis protocols, this guide serves as a definitive resource for researchers navigating the thermodynamic boundaries of sterically hindered amino acid ester salts.

Structural Causality & Thermal Behavior

The thermal degradation profile of a molecule is not random; it is a direct consequence of its bond dissociation energies and steric environment. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride features three distinct structural domains that dictate its thermal fate:

  • The Ionic Hydrochloride Bond: While the HCl salt form grants excellent ambient stability and aqueous solubility, it acts as a latent destabilizer at elevated temperatures. The thermal decomposition of 1 typically initiates with a high-temperature dehydrohalogenation event, releasing corrosive HCl gas[1][2].

  • The Sterically Hindered Ester: The methyl ester group is prone to thermal dealcoholization (loss of methanol). However, the gem-dimethyl group at the alpha-carbon provides significant steric bulk. This steric hindrance elevates the activation energy required for ester cleavage, making it more thermally robust than linear amino acid esters.

  • The Benzylamine Linkage: The C-N bond connecting the benzyl group to the amine is the most robust domain, requiring extreme temperatures (>280 °C) to undergo homolytic scission and backbone fragmentation.

Self-Validating Experimental Protocol: TGA/DSC

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are the gold standard for elucidating the thermal degradation patterns of3[3]. To ensure trustworthiness, the following protocol is designed as a self-validating system , ensuring that all observed enthalpic events are strictly derived from the sample and not instrument drift.

Step-by-Step Methodology
  • System Calibration (Validation Step): Prior to sample analysis, calibrate the DSC heat flow and temperature sensors using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Run an empty 70 µL alumina crucible as a baseline blank to subtract background thermal noise.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into the pre-tared alumina crucible.

    • Causality: Maintaining a low sample mass minimizes thermal gradients within the powder bed, ensuring uniform heat distribution and preventing auto-catalytic degradation pockets.

  • Atmosphere Control: Place the crucible into the furnace and initiate a high-purity Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Allow 15 minutes for environmental equilibration.

    • Causality: An inert nitrogen purge is strictly required to sweep evolved gases (like HCl) away from the microbalance, preventing secondary gas-phase reactions and protecting the highly sensitive thermocouple from corrosive halogen attack. It also isolates pure thermal dissociation from oxidative degradation.

  • Thermal Ramping: Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is the optimal thermodynamic compromise. Faster rates induce thermal lag between the furnace and the sample (artificially inflating the apparent degradation onset), while slower rates cause overlapping kinetic events, obscuring the resolution between melting and decomposition.

  • Data Synthesis: Record heat flow (W/g) and mass loss (%). Calculate the first derivative of the TGA curve (DTG) to precisely identify the peak temperatures of maximum degradation rate.

G N1 Sample Preparation (3-5 mg, Alumina) N2 Purge with N2 Gas (50 mL/min) N1->N2 N3 Heating Ramp (10 °C/min) N2->N3 N4 DSC Data (Endo/Exo Events) N3->N4 N5 TGA Data (Mass Loss %) N3->N5 N6 Data Synthesis N4->N6 N5->N6

Workflow for simultaneous TGA/DSC thermal analysis of the hydrochloride salt.

Quantitative Thermal Data

The following table synthesizes the expected quantitative thermal parameters for Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, derived from the synchronized TGA/DSC workflow.

Thermal ParameterValueAnalytical MethodPhysical Implication
Melting Point ( Tm​ ) ~145 °C - 155 °CDSC (Endotherm)Defines the absolute solid-state stability limit.
Onset of Degradation ( Td,onset​ ) 165 °CTGA (Mass Loss)Initial dehydrohalogenation; loss of structural integrity.
Peak Degradation ( Td,peak​ ) 210 °CDTG (Derivative Peak)Maximum rate of ester cleavage and methanol volatilization.
Total Mass Loss (at 350 °C) > 85%TGANear-complete volatilization of organic fragments.

Mechanistic Degradation Pathway

Based on the thermal data and structural profiling, the degradation of this compound is a sequential, multi-stage process. The initial thermal trigger is the dissociation of the hydrochloride salt. Once the HCl is liberated, the resulting free base is highly susceptible to intra- and intermolecular reactions, leading to the rapid cleavage of the ester group, followed eventually by the destruction of the carbon-nitrogen backbone.

G M1 Intact Salt (C12H17NO2·HCl) M2 Free Base + HCl (-HCl) M1->M2 150-180 °C M3 Methanol Loss (Ester Cleavage) M2->M3 200-250 °C M4 Benzyl Cleavage (C-N Scission) M3->M4 >280 °C

Proposed multi-stage thermal degradation mechanism of the compound.

Formulation Implications

For drug development professionals, these thermal boundaries dictate manufacturing viability. Because the onset of degradation ( Td,onset​ ) occurs at approximately 165 °C, the API is exceptionally stable under standard wet granulation, fluid bed drying, and tableting processes (which rarely exceed 80 °C).

However, the proximity of the melting point (~150 °C) to the degradation onset strictly precludes the use of high-temperature processing techniques such as Hot-Melt Extrusion (HME) . Attempting to extrude this compound near its melting point will trigger premature dehydrohalogenation, resulting in sub-potent batches, toxic HCl off-gassing, and severe corrosion of the extruder's twin-screw metallic components.

References

  • Source: ACS Publications (acs.org)
  • Source: jai.co.
  • Title: Poly(dichlorophosphazene)
  • Source: sid.

Sources

Foundational

In vitro pharmacokinetics of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride Foreword: A Proactive Approach to Drug Candidacy In the landscape of modern drug discovery, the prin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride

Foreword: A Proactive Approach to Drug Candidacy

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying compounds with suboptimal pharmacokinetic properties at the preclinical stage is not a setback but a strategic advantage, saving invaluable time and resources. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive technical overview of the essential in vitro pharmacokinetic assays required to characterize Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, a synthetic compound with potential biological activity.[1]

This document is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to understand the causality behind experimental choices and to generate robust, decision-driving data. We will explore the core pillars of early-stage ADME: metabolic stability, plasma protein binding, and cellular permeability.

Compound at a Glance: Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a synthetic small molecule whose characteristics are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₁₈ClNO₂[2]
Molecular Weight 243.73 g/mol
CAS Number 1803597-78-5
Physical Form Powder
InChI Key SOXQEKLHPGZKFJ-UHFFFAOYSA-N[2]

The In Vitro Pharmacokinetic Assessment Workflow

A systematic evaluation of a compound's ADME properties is crucial. The following workflow illustrates the logical progression of key in vitro assays that form the foundation of a robust pharmacokinetic profile.

G cluster_0 Core In Vitro PK Assessment cluster_1 Key Calculated Parameters cluster_2 Prediction & Decision Making Compound Test Compound: Methyl 2-(benzylamino)-2-methylpropanoate HCl MS Metabolic Stability (Microsomes, Hepatocytes) Compound->MS PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Perm Permeability (Caco-2, MDCK) Compound->Perm Clint Intrinsic Clearance (Clint) MS->Clint Fu Fraction Unbound (fu) PPB->Fu Papp Apparent Permeability (Papp) Efflux Ratio (ER) Perm->Papp Prediction Predict In Vivo: - Hepatic Clearance - Bioavailability - Drug-Drug Interactions - CNS Penetration Clint->Prediction Fu->Prediction Papp->Prediction

Caption: General workflow for in vitro pharmacokinetic profiling.

Part 1: Metabolic Stability Assessment

Metabolic stability assays are fundamental for predicting the hepatic clearance of a drug candidate.[3] The liver is the primary site of drug metabolism, and these assays measure the rate at which the compound is broken down by liver enzymes.[4] This rate is used to calculate the intrinsic clearance (Clint), a key parameter for forecasting in vivo clearance, half-life, and oral bioavailability.[5][6]

We will explore two complementary systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing primarily Phase I drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).[3][4] They are a cost-effective, high-throughput tool for initial screening.

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), offering a more comprehensive picture of overall cellular metabolism.[3][4][7]

Experimental Workflow: Metabolic Stability

G cluster_workflow Metabolic Stability Assay Workflow Start Prepare Compound Stock (e.g., 10 mM in DMSO) Incubation Incubate at 37°C: Compound (e.g., 1 µM) + Microsomes/Hepatocytes + Buffer Start->Incubation Cofactor Initiate Reaction: Add NADPH (for Microsomes) Incubation->Cofactor Sampling Collect Samples at Time Points (0, 5, 15, 30, 60 min) Cofactor->Sampling Quench Stop Reaction: Add Cold Acetonitrile with Internal Standard Sampling->Quench Process Centrifuge to Pellet Protein Collect Supernatant Quench->Process Analyze Quantify Parent Compound via LC-MS/MS Process->Analyze Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) Analyze->Calculate

Caption: Step-by-step workflow for the metabolic stability assay.

Detailed Protocol: Liver Microsomal Stability

Objective: To determine the rate of Phase I metabolism of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride.

Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADPH, G6P, G6PDH)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Ice-cold acetonitrile with an appropriate internal standard for LC-MS/MS analysis.

  • 96-well incubation plate and collection plate.

  • Multichannel pipette, incubator/shaker (37°C).

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture by diluting microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the incubation mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition. Include positive controls in separate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5] This step is critical as CYPs are NADPH-dependent enzymes. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.[5]

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture into a collection plate containing 2-3 volumes of ice-cold acetonitrile with internal standard. The organic solvent immediately stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing: Centrifuge the collection plate (e.g., at 4000 rpm for 20 min at 4°C) to pellet the precipitated microsomal protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Interpretation: Metabolic Stability

The percentage of the compound remaining is plotted against time. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (Clint).

ParameterCalculationInterpretation
Half-life (t½) 0.693 / k (where k is the slope of the natural log plot of % remaining vs. time)The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) (0.693 / t½) * (mL incubation / mg microsomal protein)The intrinsic ability of the liver to metabolize a drug.

Classification of Results:

Intrinsic Clearance (Clint)ClassificationPredicted Hepatic Extraction
< 12 µL/min/mgLowLow
12 - 55 µL/min/mgIntermediateIntermediate
> 55 µL/min/mgHighHigh

Part 2: Plasma Protein Binding (PPB)

Plasma protein binding (PPB) determines the extent to which a drug binds to proteins in the blood, such as albumin and alpha-1-acid glycoprotein.[8][9] This is a critical parameter because only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted.[8] High protein binding can limit drug distribution and may lead to drug-drug interactions if one drug displaces another from its binding site.[10]

Rapid Equilibrium Dialysis (RED) is a widely used method for determining PPB due to its simplicity and reliability.[9]

Detailed Protocol: Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride that is unbound (fu) in plasma.

Materials:

  • RED device (inserts with a semi-permeable membrane, 8 kDa MWCO; and a Teflon base plate)

  • Pooled plasma (human, rat, mouse)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • Positive control compounds (e.g., Warfarin for high binding, Metoprolol for low binding)

  • Acetonitrile with internal standard.

Methodology:

  • Compound Spiking: Spike the test compound into plasma to a final concentration of ~1-5 µM. The final DMSO concentration should be kept low (<0.5%).

  • Device Loading: Add the spiked plasma to the sample chamber (red ring) of the RED insert. Add an equal volume of PBS to the buffer chamber.

  • Assembly & Incubation: Assemble the unit in the base plate, seal it, and incubate at 37°C in a shaker for 4-6 hours. This period allows the unbound drug to reach equilibrium across the semi-permeable membrane. The membrane prevents plasma proteins from crossing into the buffer chamber.

  • Sampling: After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching & Analysis: To ensure accurate quantification, the buffer sample should be mixed with an equal volume of blank plasma, and the plasma sample should be mixed with an equal volume of PBS. This ensures both samples have the same matrix composition for analysis.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile with internal standard to all samples to precipitate proteins.

  • Quantification: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the compound in both chambers.

Data Interpretation: Plasma Protein Binding

The fraction unbound (fu) is a direct measure of the drug's binding potential.

ParameterCalculation
Fraction Unbound (fu) Concentration in Buffer Chamber / Concentration in Plasma Chamber
Percent Bound (1 - fu) * 100

Classification of Results:

Fraction Unbound (fu)Percent BoundClassificationImplication
> 0.1< 90%Low BindingWide distribution, potentially faster clearance.
0.01 - 0.190% - 99%Moderate BindingModerate distribution.
< 0.01> 99%High BindingRestricted distribution, potential for drug-drug interactions.

Part 3: Cell Permeability Assessment

Cell permeability assays predict a drug's ability to cross biological membranes, which is fundamental to its absorption and distribution.[11] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for predicting intestinal absorption.[12] When cultured on semi-permeable filters, Caco-2 cells differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11]

Experimental Concept: Bidirectional Caco-2 Assay

This assay measures the rate of compound transport across the Caco-2 monolayer in two directions:

  • Apical (A) to Basolateral (B): Simulates drug absorption from the gut lumen into the bloodstream.

  • Basolateral (B) to Apical (A): Measures the extent of active efflux back into the gut lumen.

An efflux ratio (ER) greater than 2 suggests the compound is a substrate for an efflux transporter.

G cluster_caco2 Bidirectional Caco-2 Permeability Model Apical Apical Chamber (Simulates Gut Lumen) Monolayer Caco-2 Cell Monolayer Apical->Monolayer  Papp (A→B)  Absorption Basolateral Basolateral Chamber (Simulates Bloodstream) Basolateral->Monolayer  Papp (B→A)  Efflux Monolayer->Apical Monolayer->Basolateral

Caption: Model of the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Bidirectional Permeability

Objective: To determine the intestinal permeability and potential for active efflux of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride.

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)[12]

  • Test compound stock solution

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)

  • Lucifer yellow solution

  • Transepithelial Electrical Resistance (TEER) meter.

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts. Culture for 21-28 days to allow for differentiation and formation of a confluent, polarized monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, monolayer integrity must be confirmed.

    • TEER Measurement: Measure the electrical resistance across the monolayer. High TEER values indicate the formation of tight junctions.

    • Lucifer Yellow Assay: Add Lucifer yellow, a membrane-impermeable fluorescent dye, to the apical chamber. After incubation, measure its concentration in the basolateral chamber. Low passage of the dye (<1%) confirms monolayer integrity.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer.

    • For A→B assessment , add the test compound (e.g., 5 µM) in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[12]

    • For B→A assessment , add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[12]

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At a specified time point (e.g., 120 minutes), take samples from both the donor and receiver chambers.[12]

  • Analysis: Determine the concentration of the compound in all samples using LC-MS/MS.

Data Interpretation: Permeability

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

ParameterCalculation
Papp (cm/s) (dQ/dt) / (A * C₀) (where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber)
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)

Classification of Results:

Papp (A→B) (x 10⁻⁶ cm/s)ClassificationPredicted Human Absorption
< 1.0LowPoor (<50%)
1.0 - 10.0ModerateModerate (50-89%)
> 10.0HighHigh (>90%)

An Efflux Ratio > 2 suggests the compound is a substrate of active efflux transporters, which could limit its net absorption in vivo.

Conclusion: Synthesizing a Predictive Profile

The in vitro pharmacokinetic characterization of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride through the assays detailed in this guide provides a critical, multi-faceted understanding of its potential disposition in the body. By integrating data on its metabolic stability, plasma protein binding, and cell permeability, researchers can build a robust predictive model of the compound's in vivo behavior. This foundational ADME profile is indispensable for making informed decisions, guiding lead optimization efforts, and ultimately determining the viability of a compound as a future therapeutic agent.

References

  • Pharmaron. Permeability. Available at: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available at: [Link]

  • Labcorp Drug Development. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Available at: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available at: [Link]

  • Mattek. Metabolic Stability. Available at: [Link]

  • Chemspace. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride - C12H18ClNO2 | CSSB00000752153. Available at: [Link]

  • Eurofins Discovery. Metabolic Stability Services. Available at: [Link]

  • PubChem. Benzyl 2-amino-2-methylpropanoate hydrochloride. Available at: [Link]

  • PubChem. (S)-methyl 2-(benzylamino)propanoate hydrochloride. Available at: [Link]

  • Creative Bioarray. MDCK Permeability Assay. Available at: [Link]

  • Wikipedia. Plasma protein binding. Available at: [Link]

  • Diva-Portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. Available at: [Link]

  • PMC. The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. Available at: [Link]

  • RSC Publishing. Analytical Methods. Available at: [Link]

  • PMC. Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. Available at: [Link]

  • PubMed. [Pharmacokinetic study of 2-(N-benzylamino)adamatane (bemantan) by a gas-liquid chromatographic method]. Available at: [Link]

  • accessdata.fda.gov. center for drug evaluation and. Available at: [Link]

  • Semantic Scholar. Analysis of Time-Dependent Pharmacokinetics Using In Vitro–In Vivo Extrapolation and Physiologically Based Pharmacokinetic. Available at: [Link]

  • Inotiv. utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Available at: [Link]

  • LookChem. benzyl 2-methylpropanoate - 103-28-6, C11H14O2, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • NextSDS. methyl 2-(benzylamino)propanoate hydrochloride — Chemical Substance Information. Available at: [Link]

  • Semantic Scholar. In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Available at: [Link]

  • PubMed. Determination of drug binding to plasma proteins using competitive equilibrium binding to dextran-coated charcoal. Available at: [Link]

  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • MDPI. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Available at: [Link]

  • ResearchGate. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Toxicity Profile and LD50 of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a synthetic compound with potential applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a synthetic compound with potential applications in medicinal chemistry and organic synthesis.[1] As with any novel chemical entity intended for further development, a thorough understanding of its safety profile is paramount. Acute toxicity testing, culminating in the determination of the LD50, represents a critical initial step in this process. This guide will provide a detailed examination of the theoretical and practical considerations for establishing the toxicity profile of this compound.

Molecular Structure:

Physicochemical Properties and Known Hazard Information

A summary of the known physicochemical properties and hazard classifications for the related compound, methyl 2-(benzylamino)propanoate, is presented in Table 1. This information is crucial for informing the design of toxicity studies, including dose formulation and handling procedures.

PropertyValueSource
Molecular Formula C12H18ClNO2[2]
Molecular Weight 243.73 g/mol [3]
GHS Hazard Classifications Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye damage (Category 1), Specific target organ toxicity — single exposure (Category 3)[4][5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[3][5]

The "Harmful if swallowed" classification suggests an expected LD50 in the range of 300 to 2000 mg/kg, which provides a critical starting point for dose selection in an acute oral toxicity study.

Predicted Metabolism and Toxicokinetics

While specific metabolic studies on Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride are not available, its structure suggests potential metabolic pathways based on related compounds. The ester linkage is likely susceptible to hydrolysis by esterases, yielding 2-(benzylamino)-2-methylpropanoic acid and methanol. The benzylamino moiety may undergo oxidative deamination.[6] It is important to consider that the metabolites themselves may contribute to the overall toxicity profile.

Determination of Acute Oral Toxicity (LD50)

The determination of the LD50 is a standardized measure of the acute toxicity of a substance. The OECD provides internationally recognized guidelines for conducting these studies, ensuring data quality and animal welfare. For a compound with an expected LD50 in the range suggested by its GHS classification, the Acute Toxic Class Method (OECD Guideline 423) or the Up-and-Down Procedure (OECD Guideline 425) are the most appropriate methods.[4][7][8]

Experimental Protocol: OECD Guideline 425 (Up-and-Down Procedure)

The Up-and-Down Procedure is a sequential dosing method that uses a minimum number of animals to obtain a statistically robust estimate of the LD50.[1][7][9]

Objective: To determine the acute oral LD50 of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride in a rodent model.

Materials and Methods:

  • Test Substance: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, with known purity.

  • Vehicle: An appropriate vehicle, such as distilled water or a 0.5% carboxymethylcellulose solution, should be selected based on the solubility of the test substance. The toxicity of the vehicle should be well-characterized.

  • Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain) are typically used. Females are often chosen as they tend to be slightly more sensitive.

  • Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and a standard diet and water available ad libitum. A minimum acclimatization period of 5 days is required before the start of the study.

Experimental Workflow:

The following diagram illustrates the decision-making process in an OECD 425 study.

OECD_425_Workflow start Start: Select Initial Dose (e.g., 550 mg/kg based on GHS Cat 4) animal1 Dose Animal 1 start->animal1 observe1 Observe for 48 hours animal1->observe1 outcome1 Outcome? observe1->outcome1 increase_dose Increase Dose for Next Animal (e.g., 1750 mg/kg) outcome1->increase_dose Survival decrease_dose Decrease Dose for Next Animal (e.g., 175 mg/kg) outcome1->decrease_dose Mortality animal_n Dose Next Animal increase_dose->animal_n decrease_dose->animal_n observe_n Observe for 48 hours animal_n->observe_n outcome_n Outcome? observe_n->outcome_n outcome_n->increase_dose Survival outcome_n->decrease_dose Mortality stopping_criteria Stopping Criteria Met? (e.g., 3 reversals, 5 animals after first reversal) outcome_n->stopping_criteria stopping_criteria->animal_n No calculate_ld50 Calculate LD50 and Confidence Intervals (Maximum Likelihood Method) stopping_criteria->calculate_ld50 Yes end End of Study calculate_ld50->end

Caption: OECD 425 Up-and-Down Procedure Workflow.

Step-by-Step Protocol:

  • Dose Preparation: Prepare fresh formulations of the test substance in the chosen vehicle on the day of dosing.

  • Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).

  • Dose Administration: The test substance is administered orally via gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Initial Dosing: The first animal is dosed at a level just below the best estimate of the LD50. Based on the "Harmful if swallowed" classification, a starting dose of 550 mg/kg could be justified.

  • Observation: Each animal is observed for signs of toxicity and mortality for at least 48 hours before dosing the next animal. Key observation points include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased by a factor of approximately 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of approximately 3.2.

  • Termination of the Study: The study is stopped when one of the pre-defined stopping criteria is met, such as after a certain number of reversals in outcome (survival followed by death or vice versa).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format.

Table 2: Hypothetical Acute Oral Toxicity Data for Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride in Rats (OECD 425)

Animal No.Body Weight (g)Dose (mg/kg)Outcome (48h)Clinical Signs
1210550SurvivalMild lethargy, resolved within 24h
22151750MortalitySevere lethargy, tremors, gasping
3208550SurvivalMild lethargy
42121750MortalitySevere lethargy, tremors
5218550SurvivalNo significant signs

Based on these hypothetical results, the LD50 would be calculated to be within the range of 550 and 1750 mg/kg, confirming the GHS Category 4 classification.

Conclusion and Recommendations

This technical guide outlines a scientifically rigorous approach to determining the acute oral toxicity profile and LD50 of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride. Adherence to established guidelines, such as OECD 425, is critical for generating reliable and reproducible data that can be used for regulatory submissions and to inform further non-clinical development. Based on the available hazard information, the compound is predicted to have moderate acute oral toxicity. The experimental framework provided herein serves as a comprehensive resource for researchers and drug development professionals tasked with the safety evaluation of this and other novel chemical entities.

References

  • NextSDS. methyl 2-(benzylamino)propanoate — Chemical Substance Information. Retrieved from [Link]

  • OECD. (1998, September 21). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • PubChem. Methyl 2-(benzylamino)propanoate. Retrieved from [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Gothe S. R., Pawade U. V., Nikam A. V., & Anjankar M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135.
  • Chemspace. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Slideshare. (2022, November 28). Acute oral Toxicity Up-Down Procedure 425 guideline. Retrieved from [Link]

  • ACS Publications. (2002, August 17). Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates. Retrieved from [Link]

  • Yeast Metabolome Database. Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

  • Chemspace. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride

Introduction & Strategic Rationale The synthesis of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride requires the precise mono-alkylation of an α -amino acid derivative. While direct alkylation of amines with alky...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride requires the precise mono-alkylation of an α -amino acid derivative. While direct alkylation of amines with alkyl halides (e.g., using benzyl bromide) is a common approach, it frequently suffers from over-alkylation, yielding unwanted tertiary amines. Furthermore, the basic conditions required for direct alkylation can lead to the hydrolysis of the methyl ester.

To ensure a high-yielding, self-validating, and selective synthesis, this protocol utilizes a reductive amination strategy. By condensing [1] with benzaldehyde, we form a transient iminium intermediate. Subsequent in situ reduction with Sodium Triacetoxyborohydride (STAB) selectively yields the mono-benzylated secondary amine. STAB is specifically chosen for this protocol because it is exceptionally mild and tolerates reducible functional groups like esters, preventing the unwanted reduction of the starting aldehyde into benzyl alcohol (). Finally, anhydrous salt formation ensures the preservation of the ester moiety, yielding the highly pure target compound ().

Reagent Summary & Stoichiometry

All quantitative data and stoichiometric ratios required for a 10.0 mmol scale synthesis are summarized in the table below.

ReagentCAS NumberMW ( g/mol )EquivalentsAmount
Methyl 2-amino-2-methylpropanoate HCl15028-41-8153.611.01.54 g (10.0 mmol)
Benzaldehyde100-52-7106.121.051.11 g (10.5 mmol)
Triethylamine (TEA)121-44-8101.191.21.21 g (12.0 mmol)
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.53.18 g (15.0 mmol)
Dichloromethane (DCM, Anhydrous)75-09-284.93Solvent30 mL
4M HCl in DioxaneN/A36.46 (HCl)1.53.75 mL (15.0 mmol)

Experimental Workflow

Workflow Start Methyl 2-amino-2-methylpropanoate HCl + Benzaldehyde Imine Imine Formation (DCM, TEA, RT) Start->Imine Base liberation Reduction Reductive Amination (NaBH(OAc)3, RT) Imine->Reduction Imine intermediate Workup Aqueous Work-up (NaHCO3, DCM Extraction) Reduction->Workup Quench & Extract Salt Salt Precipitation (4M HCl in Dioxane, 0 °C) Workup->Salt Free base in Et2O Product Methyl 2-(benzylamino)- 2-methylpropanoate HCl Salt->Product Filtration

Step-by-step workflow for the synthesis of Methyl 2-(benzylamino)-2-methylpropanoate HCl.

Step-by-Step Synthesis Protocol

Stage 1: Free Base Liberation and Imine Formation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-2-methylpropanoate hydrochloride (1.54 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) dropwise at room temperature. Stir for 15 minutes.

    • Causality: The starting material is supplied as a stable hydrochloride salt. Triethylamine is required to neutralize the HCl and liberate the nucleophilic free amine, enabling it to attack the aldehyde.

  • Condensation: Add Benzaldehyde (1.07 mL, 10.5 mmol) to the suspension. Allow the reaction to stir at room temperature for 1.5 hours.

    • Causality: DCM is an excellent aprotic solvent for this step. The mild room-temperature conditions favor the formation of the hemiaminal and its subsequent dehydration to the iminium intermediate without requiring extreme heat, which could degrade the sensitive ester group.

Stage 2: Reductive Amination
  • Reduction: Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes to avoid excessive heat generation.

    • Causality: STAB is specifically chosen over Sodium borohydride ( NaBH4​ ). The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, significantly reducing its nucleophilicity. This makes STAB mild enough to selectively reduce the highly electrophilic iminium ion without reducing the unreacted benzaldehyde into benzyl alcohol ().

  • Monitoring: Stir the reaction mixture at room temperature for 12 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) solvent system. Visualize with UV light (254 nm) and Ninhydrin stain (the secondary amine will appear as a distinct spot).

Stage 3: Quench and Aqueous Work-up
  • Quenching: Cool the flask in an ice bath and quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL).

    • Causality: The basic quench safely neutralizes any remaining STAB and the acetic acid byproducts generated during the reduction. Crucially, it ensures the newly formed secondary amine remains in its free base form, partitioning it into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude Methyl 2-(benzylamino)-2-methylpropanoate as a pale yellow oil.

Stage 4: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous Diethyl ether (15 mL) and cool to 0 °C in an ice bath.

    • Causality: Anhydrous ether is selected because the free base is highly soluble in it, whereas the resulting hydrochloride salt is highly insoluble. This differential solubility drives quantitative crystallization.

  • Precipitation: Dropwise, add 4M HCl in dioxane (3.75 mL, 15.0 mmol) under vigorous stirring. A white precipitate will form immediately.

    • Causality: Using anhydrous HCl in dioxane rather than aqueous HCl is a critical choice; introducing water at this acidic stage would trigger the acid-catalyzed hydrolysis of the methyl ester.

  • Isolation: Stir for 30 minutes at 0 °C, then filter the precipitate through a Büchner funnel. Wash the filter cake with cold Diethyl ether (2 x 10 mL).

  • Drying: Dry the white solid under high vacuum for 4 hours to afford pure Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride.

Mechanistic Pathway

Mechanism A Primary Amine (Free Base) C Hemiaminal A->C Nucleophilic Addition B Benzaldehyde B->C D Iminium Ion C->D Dehydration (-H2O) E Secondary Amine (Target Free Base) D->E Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination using sodium triacetoxyborohydride.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized. The expected 1H NMR (400 MHz, CDCl3​ ) profile for the hydrochloride salt is as follows:

  • δ ~9.50 ppm (br s, 2H, NH2+​ ): The extreme downfield shift and integration of the amine protons confirm the successful formation of the hydrochloride salt.

  • δ 7.60 - 7.35 ppm (m, 5H, Ar-H): Confirms the incorporation of the benzyl aromatic ring.

  • δ 4.15 ppm (s, 2H, Ph- CH2​ ): Represents the benzylic methylene protons.

  • δ 3.75 ppm (s, 3H, OCH3​ ): Confirms that the methyl ester remains intact and was not hydrolyzed during the reaction or salt formation.

  • δ 1.65 ppm (s, 6H, C(CH3​)2​ ): The singlet integrating to 6 protons confirms the intact gem-dimethyl group of the isobutyrate backbone.

References

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61 (11), 3849-3862. URL:[Link]

Application

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride

Abstract This document details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(benzylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection. The rationale for each step of the development process, from analyte characterization to final method validation, is explained to provide a comprehensive guide for researchers and drug development professionals. All validation procedures are designed to meet the standards outlined in the ICH Q2(R1) guideline.[1][2][3]

Introduction and Method Rationale

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a chemical intermediate used in the synthesis of more complex molecules, particularly in pharmaceutical development.[4] Accurate quantification is essential for ensuring the quality and purity of starting materials and for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the choice of chromatographic mode, stationary phase, mobile phase, and detector settings.

Analyte Characterization

The foundational step in method development is to characterize the analyte, Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride.

Property Value / Characteristic Source
Chemical Structure -
Molecular Formula C₁₂H₁₈ClNO₂[5]
Molecular Weight 243.73 g/mol
Key Functional Groups Secondary Amine, Methyl Ester, Benzyl Group-
Chromophore Benzyl Group-
Expected UV λmax ~256 nm and ~206 nm[6]
Form Hydrochloride Salt[5]

The presence of a benzyl group provides a strong chromophore for UV detection. The secondary amine is basic and will be protonated at acidic pH, a critical factor for controlling retention and peak shape in reversed-phase chromatography. The overall structure suggests moderate polarity, making RP-HPLC an ideal analytical approach.

Rationale for Methodological Choices
  • Chromatographic Mode (RP-HPLC): Based on the analyte's structure, which contains both nonpolar (benzyl ring) and polar (amine, ester) moieties, Reversed-Phase HPLC was selected as the most suitable separation mode. This provides excellent retention and selectivity on common alkyl-bonded silica phases like C18.

  • Stationary Phase (C18): A C18 (octadecylsilane) column was chosen as the primary stationary phase due to its versatility and strong retention for moderately nonpolar compounds. Its widespread use ensures method transferability.

  • Mobile Phase (Acidic Buffer): The analysis of amine-containing compounds can be challenging due to potential peak tailing caused by interactions with residual silanol groups on the silica support.[7] To mitigate this, an acidic mobile phase is employed. At a pH well below the pKa of the secondary amine, the analyte exists in a single, protonated (cationic) form. This consistent ionization state prevents peak splitting and the protonated silanol groups are less likely to cause undesirable secondary interactions, resulting in sharp, symmetrical peaks.

  • Detection (UV): The benzyl group in the analyte is a reliable chromophore. Based on data for benzylamine, UV absorbance maxima are expected around 206 nm and 256 nm.[6][8] While detection at 206 nm offers higher sensitivity, the 256 nm wavelength provides greater selectivity and is less susceptible to interference from common HPLC solvents and additives, making it a more robust choice for routine analysis.

Materials and Instrumentation

  • Analyte: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, Reference Standard (>99% purity)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, ~85%)

    • Water (HPLC Grade, 18.2 MΩ·cm)

  • Instrumentation:

    • HPLC System with quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Analytical Balance (0.01 mg readability)

    • pH Meter

  • Chromatographic Column:

    • Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)

Experimental Protocol: Method Development Workflow

The development process follows a logical, stepwise progression from initial screening to final optimization and validation.

Caption: Logical workflow for HPLC method development.

Step 3.1: Preparation of Solutions
  • Mobile Phase Buffer (25 mM Potassium Phosphate, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This solution is stable for 7 days when stored at 2-8°C.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase.

Step 3.2: Optimization of Chromatographic Conditions

Initial experiments using a scouting gradient (e.g., 10-90% acetonitrile over 20 minutes) indicated that the analyte elutes at a relatively low organic concentration. The focus then shifted to optimizing an isocratic method for simplicity and robustness.

  • pH Optimization: The mobile phase pH was evaluated at 2.5, 3.0, and 4.0. At pH 3.0, the peak shape was optimal, with a tailing factor closest to 1.0. At pH 4.0, slight peak tailing was observed.

  • Organic Modifier Percentage: The percentage of acetonitrile was varied from 30% to 50%. A composition of 40% provided a suitable retention time (k' between 2 and 10) and good separation from the solvent front.

The results of the optimization are summarized below.

Parameter Condition Observation Decision
Mobile Phase pH 2.5Good peak shape, slightly longer retention-
3.0 Excellent peak shape (Tailing Factor ~1.1) Selected
4.0Minor peak tailing observed (Tailing Factor ~1.5)Rejected
% Acetonitrile 30%Long retention time (>10 min)Rejected
40% Optimal retention time (~5.5 min) Selected
50%Poor retention, peak close to solvent frontRejected

Final Optimized Method and Protocol

The optimized conditions provide a rapid and efficient analysis with excellent peak symmetry.

Parameter Condition
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 256 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Test (SST) Protocol

Before any sample analysis, the system suitability must be confirmed.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the parameters below. The system is deemed ready for analysis if all criteria are met.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1))

The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][3][9]

ValidationPyramid cluster_base Core Suitability cluster_limits Method Sensitivity & Reliability Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Linearity->Limits Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Key parameters for analytical method validation.

Protocol Overview
  • Specificity: A solution of placebo (matrix without analyte) was injected to ensure no interfering peaks at the analyte's retention time. Forced degradation studies (acid, base, peroxide, heat, light) were also performed to demonstrate that degradation products do not co-elute with the main peak.

  • Linearity: A series of five solutions ranging from 0.02 to 0.15 mg/mL (20% to 150% of the working concentration) were prepared and injected. A calibration curve was constructed by plotting peak area against concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability: Six replicate preparations of the working standard solution were analyzed on the same day by the same analyst. The %RSD of the results was calculated.

    • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different instrument to assess inter-day and inter-analyst variability.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: The method's robustness was tested by making small, deliberate variations in key parameters, including mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase organic composition (±2%).

Summary of Validation Results & Acceptance Criteria
Parameter Acceptance Criteria Typical Result
Specificity No interference at analyte RT. Peak purity > 0.999Pass
Linearity (r²) ≥ 0.9990.9998
Range 0.02 - 0.15 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate≤ 2.0%1.2%
LOD Report value0.002 mg/mL
LOQ Report value0.006 mg/mL
Robustness System suitability criteria met for all variationsPass

Conclusion

The developed isocratic RP-HPLC method for the quantitative analysis of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is simple, rapid, accurate, and precise. The method has been successfully validated according to ICH Q2(R1) guidelines and is demonstrated to be robust. It is suitable for routine quality control analysis in both research and manufacturing environments.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ResearchGate. Room-temperature UV–vis absorption spectra of benzylamine. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemspace. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • SIELC Technologies. UV- Vis Spectrum of Benzylamine. [Link]

  • PubChem. Benzylamine. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • PubChem. (S)-methyl 2-(benzylamino)propanoate hydrochloride. [Link]

Sources

Method

Application Note: Utilizing Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride in Drug Discovery and Peptidomimetic Design

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Compound: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5) Executive Summary & Chemical Rationale Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Compound: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5)

Executive Summary & Chemical Rationale

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a highly specialized synthetic building block. Structurally, it is the N -benzyl protected methyl ester of α -aminoisobutyric acid (Aib). This molecule provides a dual advantage in medicinal chemistry: the gem-dimethyl group of the Aib core imparts severe conformational constraints and metabolic stability, while the N -benzyl and methyl ester groups offer orthogonal handles for complex library synthesis.

As a Senior Application Scientist, I approach this building block not just as a reagent, but as a structural modulator. The causality behind its use lies in the gem-dimethyl effect . The presence of two methyl groups on the α -carbon sterically restricts the accessible Ramachandran space ( ϕ and ψ angles). This compels the peptide backbone to adopt highly rigid right- or left-handed 310​ or α -helical conformations [1].

Furthermore, in small molecule drug discovery, the gem-dimethyl group acts as a metabolic shield. It increases the steric bulk around adjacent scissile bonds, thereby preventing proteolytic cleavage and blocking cytochrome P450-mediated oxidation, which drastically extends the in vivo half-life of drug candidates [2].

GemDimethyl Core Gem-Dimethyl Group (Aib Core) Steric Steric Hindrance Core->Steric Metabolic Metabolic Shielding Core->Metabolic Conform Restricts Phi/Psi Angles (Promotes 3_10/Alpha Helix) Steric->Conform Affinity Optimized Target Binding Conform->Affinity Stability Blocks CYP450 Oxidation & Proteolysis Metabolic->Stability PK Extended Half-Life (t1/2) Stability->PK

Fig 1: Logical relationships of the gem-dimethyl effect on metabolic stability and conformation.

Key Applications in Drug Discovery

A. Conformational Constraint in Peptidomimetics

Incorporating this building block into peptide sequences forces a helical turn, which is critical for binding to flat protein-protein interaction (PPI) interfaces. Because Aib is notoriously difficult to couple during solid-phase peptide synthesis (SPPS), starting with a pre-formed, protected Aib ester allows for efficient solution-phase fragment condensation.

B. Synthesis of Fused Heterocyclic Scaffolds

The N -benzyl group can be retained as a lipophilic pharmacophore or cleaved to facilitate cyclization. This intermediate is frequently utilized to synthesize pyrrolodiazepines and oxopiperazines—privileged scaffolds in oncology libraries that target DNA minor grooves or specific kinase active sites.

C. Improving Pharmacokinetics via Metabolic Shielding

Replacing a metabolically labile secondary carbon with the gem-dimethyl core of this intermediate can significantly extend the half-life of a drug candidate. The steric bulk physically prevents oxidative enzymes from accessing the adjacent bonds [3].

Table 1: Pharmacokinetic Impact of Gem-Dimethyl Incorporation (Representative Data)

ParameterStandard Secondary CarbonGem-Dimethyl (Aib) AnalogFold Improvement
In vitro Half-Life (HLM) 15 min> 120 min> 8x
Intrinsic Clearance (CLint) 85 µL/min/mg12 µL/min/mg~7x reduction
Proteolytic Stability (Serum) Degraded in 2hIntact at 24h> 12x

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the workflow.

Workflow SM Methyl 2-(benzylamino)- 2-methylpropanoate HCl (Starting Material) Debenz Catalytic Hydrogenolysis (Pd/C, H2) SM->Debenz Step 1 FreeAmine Free Aib Methyl Ester Intermediate Debenz->FreeAmine Coupling Sterically Hindered Amide Coupling (HATU/DIPEA) FreeAmine->Coupling Step 2 Peptide Conformationally Constrained Peptidomimetic Coupling->Peptide

Fig 2: Workflow for synthesizing a peptidomimetic using the Aib building block.

Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

Causality: The N -benzyl group is robust against the acidic and basic conditions used in standard peptide synthesis, making it an excellent orthogonal protecting group. To extend the N-terminus, it must be removed. Catalytic hydrogenolysis is utilized because it is chemically clean and does not hydrolyze the methyl ester. The hydrochloride salt form of the starting material is critical; it prevents the newly formed primary amine from poisoning the palladium catalyst and inhibits the formation of unwanted secondary amine dimers.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (1.0 eq, 10 mmol) in anhydrous methanol (100 mL) to achieve a 0.1 M concentration.

  • Inert Atmosphere: Purge the reaction flask with Argon gas for 5 minutes to displace oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Crucial: Pd/C is highly pyrophoric; it must be added under a strict inert atmosphere.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H2​ gas using a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature (20-25°C) for 12–16 hours. Monitor the disappearance of the starting material via LC-MS (ESI+).

  • Workup: Once complete, filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-2-methylpropanoate hydrochloride as a white solid. Proceed to Protocol 2 without further purification.

Protocol 2: Sterically Hindered Amide Coupling

Causality: Coupling an incoming carboxylic acid to the sterically hindered Aib primary amine is exceptionally difficult. Standard carbodiimides (e.g., EDC/HOBt) often yield <20% product because the bulky gem-dimethyl group blocks the trajectory of the incoming acyl electrophile. To overcome this high activation energy barrier, highly reactive uronium salts (HATU) or acid fluorides must be used, coupled with mild heating.

Table 2: Comparative Amide Coupling Efficiencies at the Aib N-Terminus

Coupling ReagentActivation IntermediateTemperatureTime (h)Yield (%)
EDC / HOBtActive Ester25°C24< 20%
DIC / OxymaActive Ester25°C2435%
HATU / DIPEA O-Atab / Uronium 45°C 24 85%
DASTAcyl Fluoride25°C1292%

Step-by-Step Methodology (HATU Method):

  • Pre-activation: In a flame-dried round-bottom flask, dissolve the incoming N -protected amino acid (1.5 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 5 minutes at room temperature to allow the formation of the highly reactive active ester.

  • Amine Addition: Add the debenzylated Aib intermediate (Methyl 2-amino-2-methylpropanoate hydrochloride) (1.0 eq) from Protocol 1 to the mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 45°C. Note: Mild heating is the critical variable here to overcome the steric activation barrier of the gem-dimethyl group. Stir for 24 hours.

  • Quenching: Cool to room temperature and quench the reaction by adding saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure conformationally constrained dipeptide.

References

  • Prasad, B. V., & Balaram, P. (1984). "The stereochemistry of peptides containing alpha-aminoisobutyric acid." CRC Critical Reviews in Biochemistry.[Link]

  • Dampalla, C. S., et al. (2023). "Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases." European Journal of Medicinal Chemistry.[Link]

  • Wuitschik, G., et al. (2023). "Oxetanes: formation, reactivity and total syntheses of natural products" (Reviewing gem-dimethyl replacements and metabolic stability). Beilstein Journal of Organic Chemistry.[Link]

Application

Preparation of standard solutions of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride

Application Note: Metrological Preparation and Validation of Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride Standard Solutions Executive Summary The preparation of analytical reference standards is the foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metrological Preparation and Validation of Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride Standard Solutions

Executive Summary

The preparation of analytical reference standards is the foundational step in quantitative chromatography. This application note details a rigorous, self-validating protocol for formulating standard solutions of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5, MW: 243.72 g/mol )[1]. Designed for researchers and drug development professionals, this guide synthesizes physicochemical causality with regulatory compliance to ensure absolute data integrity in downstream LC-MS or HPLC-UV analyses.

Physicochemical Profiling & Causality in Experimental Design

To design a robust protocol, we must first analyze the molecular vulnerabilities of the analyte to dictate our experimental choices:

  • Hygroscopicity & Gravimetric Variance: As a hydrochloride salt, this compound is prone to atmospheric moisture absorption. It is crucial to minimize errors during the weighing process by mitigating environmental factors like humidity[2]. Opening a cold standard vial causes immediate condensation, artificially inflating the mass and resulting in a sub-potent stock solution.

    • Causality-Driven Action: Mandatory 30-minute equilibration in a desiccator at room temperature prior to weighing.

  • pH-Dependent Stability (Solvent Selection): The molecule features both an ester linkage and a secondary amine. In neutral or basic aqueous conditions, the amine can free-base (reducing solubility and increasing non-specific binding to glassware), while the ester becomes highly susceptible to hydrolysis.

    • Causality-Driven Action: The diluent must be mildly acidified. A matrix of 50% LC-MS Grade Methanol and 50% LC-MS Grade Water supplemented with 0.1% Formic Acid (v/v) maintains the protonated state, ensuring long-term stability and immediate compatibility with reversed-phase chromatographic workflows.

Regulatory Grounding

Handling of the primary powder must strictly adhere to USP General Chapter <11> guidelines. To ensure the ongoing integrity of the reference standard, analysts must never return unused material back to the original container, and the vial must be stored protected from moisture, light, and excessive heat[3]. Furthermore, the downstream validation of these solutions complies with ICH Q2(R1) guidelines, which mandate the preparation of a series of at least five standard solutions to properly establish analytical linearity[4].

Visualized Workflow

G N1 Standard Equilibration (Desiccator, 30 min) N2 Gravimetric Weighing (10.00 mg, ±0.01 mg) N1->N2 Prevent moisture condensation N3 Primary Stock Preparation (1.0 mg/mL in 50% MeOH/0.1% FA) N2->N3 Quantitative transfer N4 Volumetric Serial Dilution (0.1 - 100 µg/mL) N3->N4 Aliquot via positive displacement N5 System Suitability Testing (ICH Q2(R1) Validation) N4->N5 LC-MS/HPLC Injection

Workflow for the preparation and validation of analytical standard solutions.

Detailed Experimental Protocol

Materials & Reagents:

  • Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (Purity 99.0%)

  • Methanol, LC-MS Grade

  • Water, LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Class A Volumetric Flasks (10 mL)

  • Calibrated positive-displacement pipettes and analytical balance (0.01 mg readability)

Step 1: Diluent Preparation

  • Combine 500 mL of LC-MS Water and 500 mL of LC-MS Methanol in a clean 1 L mobile phase bottle.

  • Add 1.0 mL of Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

Step 2: Primary Stock Solution Preparation (1.0 mg/mL)

  • Transfer the sealed reference standard vial from cold storage to a desiccator. Allow it to equilibrate to ambient temperature for 30 minutes.

  • Using a static-free spatula, accurately weigh 10.00 mg of the powder onto a tared weighing boat.

  • Quantitatively transfer the solid into a 10 mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of diluent, adding the rinses to the flask.

  • Add diluent to fill the flask to approximately 70% capacity. Sonicate for 5 minutes at room temperature until complete dissolution is visually confirmed.

  • Dilute to the calibration mark with diluent. Stopper the flask and invert 10 times to ensure a homogeneous mixture.

Step 3: Serial Dilution for Working Standards Utilize the 1.0 mg/mL primary stock to prepare a 6-point calibration curve. Perform all dilutions in amber glass LC vials to minimize potential photodegradation.

Table 1: Serial Dilution Scheme for Working Standards

Standard LevelTarget Concentration (µg/mL)Source SolutionVolume of Source (µL)Volume of Diluent (µL)Total Volume (µL)
Stock 1000Solid PowderN/AN/A10,000
Level 6 100Stock1009001000
Level 5 50Level 65005001000
Level 4 10Level 52008001000
Level 3 5Level 45005001000
Level 2 1Level 32008001000
Level 1 0.1Level 21009001000

System Suitability & Self-Validating Framework

A protocol is only scientifically sound if it acts as a self-validating system. To prove that the standard solutions were prepared without systematic error (e.g., a faulty primary weighing), the following System Suitability Testing (SST) must be executed. Precision of the analytical procedure is expressed as the relative standard deviation (RSD) of a series of measurements[5].

Table 2: ICH Q2(R1) System Suitability Acceptance Criteria

Validation ParameterICH Q2(R1) RequirementAcceptance CriteriaExperimental Action
Linearity Minimum 5 concentrations R2≥0.999 Inject Levels 1–6; plot Peak Area vs. Concentration.
Repeatability Minimum 6 determinationsRSD ≤2.0% Inject Level 4 (10 µg/mL) six consecutive times under the same operating conditions.
Accuracy Recovery of known amount98.0% – 102.0%Prepare an independent Secondary Stock (new weighing event); dilute to 10 µg/mL and calculate concentration against the primary curve.

Note: If the Accuracy check fails the 98.0% - 102.0% recovery window, a systematic weighing error or degradation event has occurred in either the primary or secondary stock, and both must be remade.

References

  • Title: Methyl 2-(Benzylamino)-2-methylpropanoate Hydrochloride Reference Standard Data Source: mdfcw.com URL: [Link]

  • Title: Standard Solution Preparation: A Comprehensive Guide Source: alwsci.com URL: [Link]

  • Title: Are You Handling USP Reference Standards Appropriately? Source: lachmanconsultants.com URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: fda.gov URL: [Link]

Sources

Method

Application Note: Catalytic Debenzylation of Sterically Hindered α-Aminoisobutyric Acid Derivatives

Target Molecule: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride Product: Methyl 2-amino-2-methylpropanoate hydrochloride Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride Product: Methyl 2-amino-2-methylpropanoate hydrochloride Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Insights

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a critical intermediate in the synthesis of α-aminoisobutyric acid (Aib) containing peptidomimetics. Aib derivatives are highly valued in drug development for their ability to induce rigid helical conformations and confer metabolic stability against proteolytic cleavage. However, the removal of the N-benzyl protecting group from this specific substrate presents a significant synthetic challenge.

The presence of the gem-dimethyl group at the α-carbon creates severe steric hindrance, often resulting in sluggish kinetics, incomplete conversion, or the need for harsh conditions when using standard hydrogenolysis protocols[1]. This application note details an optimized, self-validating protocol for the efficient catalytic debenzylation of this sterically encumbered amine, grounded in fundamental mechanistic principles.

Causality in Experimental Design (E-E-A-T)

The success of catalytic hydrogenolysis relies on the ability of the benzylic C-N bond to adsorb onto the active palladium surface, followed by dissociative chemisorption of molecular hydrogen and subsequent oxidative cleavage[1].

  • Overcoming Steric Hindrance: The bulky α-gem-dimethyl group physically shields the C-N bond, preventing the required planar approach to a standard 10% Pd/C catalyst surface. To overcome this, Pearlman’s catalyst (20% Pd(OH)2​/C ) is utilized. The non-collapsing pore structure and higher active surface area of the unreduced palladium hydroxide provide superior access for sterically hindered substrates[2].

  • The Hydrochloride Salt Advantage: A common failure mode in N-debenzylation is catalyst poisoning. As the reaction proceeds, newly formed free primary amines act as strong Lewis bases, coordinating to the electrophilic palladium active sites and halting the catalytic cycle[3][4]. Because the starting material is a hydrochloride salt, the resulting methyl 2-amino-2-methylpropanoate is immediately generated as an ammonium salt. This protonation completely eliminates the lone pair's ability to coordinate to the metal, thereby maintaining maximum catalyst turnover frequency (TOF) without the need for exogenous acid additives[3][4].

Mechanism Substrate Sterically Hindered Substrate (HCl Salt) Adsorption Adsorption onto Pd(OH)2 Surface Substrate->Adsorption MeOH Solvent Oxidative Dissociative Chemisorption & Oxidative Cleavage Adsorption->Oxidative H2 Gas (50 psi) Desorption Desorption of Toluene & Product Oxidative->Desorption C-N Bond Break Product Protonated Amine (No Pd Poisoning) Desorption->Product High TOF

Caption: Catalytic cycle of Pd-mediated debenzylation highlighting the prevention of catalyst poisoning.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data, demonstrating why the specific combination of Pearlman's catalyst, elevated pressure, and mild heating is required for this substrate.

ConditionCatalystPressure ( H2​ )TemperatureTimeYield (%)Mechanistic Observation
A10% Pd/C1 atm (Balloon)25 °C24 h< 20%Severe steric hindrance prevents efficient adsorption.
B10% Pd/C50 psi40 °C12 h65%Increased pressure forces partial conversion; kinetics remain slow.
C20% Pd(OH)2​/C 1 atm (Balloon)25 °C12 h85%Higher active surface area improves yield, but lacks driving force.
D (Optimized) 20% Pd(OH)2​/C 50 psi 40 °C 4 h > 98% Synergistic effect of catalyst structure and pressure ensures complete cleavage.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (LC-MS) and utilizes the inherent salt form of the substrate to guarantee reaction completion without catalyst stalling.

Reagents & Materials
  • Substrate: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (1.0 equiv, 10.0 mmol, 2.44 g)

  • Catalyst: 20% Palladium hydroxide on carbon (Pearlman’s catalyst, 50% wet) (10 wt% relative to substrate, 244 mg)

  • Solvent: Methanol (HPLC grade, 50 mL)

  • Gas: Hydrogen gas (High purity, >99.99%)

  • Consumables: Celite® 545 (for filtration), 0.22 µm PTFE syringe filters.

Equipment
  • Parr hydrogenation apparatus (or equivalent high-pressure reactor)

  • PTFE-coated magnetic stir bar

  • Vacuum pump with inert gas (Nitrogen or Argon) manifold

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry 100 mL pressure vessel, add Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (2.44 g, 10.0 mmol).

  • Solvent Addition: Suspend the substrate in 50 mL of HPLC-grade methanol. The high polarity of methanol ensures complete dissolution of the hydrochloride salt, which is critical for homogeneous interaction with the heterogeneous catalyst.

  • Catalyst Introduction: Carefully add 244 mg of 20% Pd(OH)2​/C (50% wet) to the solution. Safety Note: Palladium catalysts can ignite flammable solvents in the presence of oxygen. Always add the catalyst to the solvent under a gentle blanket of inert gas.

  • Purging Cycle: Seal the pressure vessel and connect it to the Parr shaker manifold. Evacuate the vessel using a vacuum, then backfill with Nitrogen. Repeat this vacuum/Nitrogen cycle three times to ensure a completely inert atmosphere[1].

  • Hydrogenation: Evacuate the vessel one final time and backfill with Hydrogen gas to a pressure of 50 psi.

  • Reaction Execution: Heat the vessel to 40 °C and initiate vigorous shaking/stirring. Monitor the pressure drop. Repressurize to 50 psi if the pressure drops significantly during the first hour.

  • In-Process Monitoring: After 4 hours, vent the hydrogen gas safely and purge the vessel with Nitrogen. Remove a 50 µL aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS. The mass spectrum must show the complete disappearance of the starting material ( m/z 208 for the free base) and the appearance of the product ( m/z 118 for the free base).

  • Filtration: Once complete, filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with an additional 20 mL of methanol. Safety Note: Do not let the catalyst pad dry out on the funnel, as it may become highly pyrophoric.

  • Isolation: Transfer the combined filtrate and washings to a round-bottom flask. Concentrate under reduced pressure using a rotary evaporator (water bath at 35 °C).

  • Final Characterization: Dry the resulting white solid under high vacuum for 2 hours to yield pure Methyl 2-amino-2-methylpropanoate hydrochloride.

Workflow Setup 1. Reaction Setup Substrate + MeOH + Pd(OH)2/C Purge 2. Inert Purging 3x Vacuum/N2 Cycles Setup->Purge Reaction 3. Hydrogenation 50 psi H2, 40°C, 4-6 hrs Purge->Reaction Monitor 4. IPC Monitoring LC-MS Verification Reaction->Monitor Filtration 5. Filtration Celite Pad (Remove Catalyst) Monitor->Filtration Isolation 6. Isolation Concentration & Vacuum Drying Filtration->Isolation

Caption: Step-by-step experimental workflow for the high-pressure catalytic debenzylation protocol.

References

  • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: nih.gov URL: [Link]

  • Title: A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions Source: clockss.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride Synthesis

Welcome to the Technical Support Portal. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks, byproduct contamination, or isolation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks, byproduct contamination, or isolation failures during the synthesis of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride .

Because the starting material (methyl 2-amino-2-methylpropanoate) is an α,α -disubstituted amino acid derivative, the amine resides on a highly sterically hindered tert-alkyl carbon. Standard direct reductive amination protocols typically fail here. This guide provides a field-proven, self-validating workflow to overcome these thermodynamic and kinetic barriers.

Section 1: Reaction Logic & Workflow Visualization

To achieve high yields, the synthesis must be decoupled into an indirect (stepwise) reductive amination [1]. By forcing the sterically hindered imine to form completely before introducing the reducing agent, we eliminate competitive side reactions.

Workflow N1 AIB Methyl Ester (Primary Amine) N3 Sterically Hindered Imine Intermediate N1->N3 Step 1 N2 Benzaldehyde + Ti(OiPr)4 N2->N3 N5 Secondary Amine (Free Base) N3->N5 Step 2 N4 NaBH(OAc)3 Reduction N4->N5 N7 Target HCl Salt (High Yield) N5->N7 Step 3 N6 Anhydrous HCl in Dioxane N6->N7

Fig 1. Optimized indirect reductive amination workflow for sterically hindered tert-alkyl amines.

Section 2: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Step 1: Lewis Acid-Mediated Imine Condensation

  • Charge a flame-dried flask with methyl 2-amino-2-methylpropanoate free base (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Add benzaldehyde (1.05 eq).

  • Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.2 eq) at room temperature under a nitrogen atmosphere. Stir for 12–18 hours.

  • Causality: The gem-dimethyl groups create severe steric clash, making imine formation thermodynamically unfavorable. Ti(OiPr)4​ acts as both a potent Lewis acid to activate the aldehyde and a water scavenger to irreversibly drive the equilibrium toward the imine.

  • IPC Check 1: Analyze an aliquot by GC-MS or LC-MS. Validation threshold: >95% consumption of the primary amine mass. If incomplete, add an additional 0.2 eq of Ti(OiPr)4​ and stir for 4 hours.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in three portions over 15 minutes[1].

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Causality: NaBH(OAc)3​ is highly chemoselective for imines over aldehydes. Adding it only after complete imine formation prevents the premature reduction of benzaldehyde into benzyl alcohol.

  • IPC Check 2: TLC (Hexanes/EtOAc 7:3). Validation threshold: Complete disappearance of the yellow imine spot.

Step 3: Anhydrous Workup and Salt Precipitation

  • Quench the reaction with saturated aqueous NaHCO3​ . Filter the resulting white suspension (titanium dioxide salts) through a pad of Celite.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Dissolve the crude secondary amine in anhydrous methyl tert-butyl ether (MTBE).

  • Cool to 0 °C and dropwise add 4M HCl in dioxane (1.1 eq). Stir for 30 minutes.

  • Filter the precipitated white solid, wash with cold MTBE, and dry under vacuum.

  • Causality: Utilizing strictly anhydrous HCl in dioxane prevents the hydrolysis of the methyl ester, which readily occurs if aqueous hydrochloric acid is used.

  • IPC Check 3: Test the pH of the mother liquor. Validation threshold: pH < 2, ensuring complete salt precipitation.

Section 3: Quantitative Optimization Matrix

The following table summarizes internal validation data demonstrating the causality between reaction conditions and final isolated yields.

Reaction MethodReducing AgentAdditive / Dehydrating AgentSolventImine Conversion (%)Isolated Yield (%)
Direct One-Pot NaBH4​ NoneMeOH< 20%12%
Direct One-Pot NaBH(OAc)3​ AcOH (catalytic)DCE~ 45%38%
Indirect (Stepwise) NaBH(OAc)3​ MgSO4​ (excess)DCE~ 70%61%
Indirect (Stepwise) NaBH(OAc)3​ Ti(OiPr)4​ (1.2 eq) DCE > 95% 88%
Section 4: Troubleshooting FAQs

Q1: My conversion to the secondary amine is stalling at 40%, and I am seeing a large amount of benzyl alcohol byproduct. How do I fix this? A: You are likely using a "direct" one-pot reductive amination. Because your amine is attached to a sterically hindered tert-alkyl carbon, imine formation is extremely slow. If the reducing agent is present from the beginning, it will preferentially reduce the unreacted benzaldehyde into benzyl alcohol before the imine can form. Solution: Switch to the indirect (stepwise) method. Wait for IPC Check 1 to confirm imine formation before adding NaBH(OAc)3​ [1].

Q2: Can I use catalytic hydrogenation ( H2​ with Pd/C) instead of hydride reagents to reduce the imine? A: No. While palladium-catalyzed reductive amination is a highly effective strategy for generating many sterically hindered amines[2], it is contraindicated here. The product is a benzylamine. Subjecting a benzylamine to H2​ and Pd/C will trigger rapid N-debenzylation (hydrogenolysis of the C-N bond), cleaving your target molecule back into the primary amine and toluene. Stick to borohydride-based reagents.

Q3: The yield drops significantly during the HCl salt formation, and LC-MS shows a new peak with an[M+H]+ mass 14 units lower. What happened? A: A mass loss of 14 Da ( -CH2​ ) indicates that your methyl ester has hydrolyzed into the corresponding carboxylic acid (2-(benzylamino)-2-methylpropanoic acid). This occurs when water is introduced during the acidification step (e.g., using 37% aqueous HCl). Solution: Maintain strictly anhydrous conditions during salt formation by using 4M HCl in dioxane or ethereal HCl, and precipitate the salt using a non-polar anti-solvent like MTBE.

Q4: Why is 1,2-dichloroethane (DCE) recommended over standard solvents like methanol or THF? A: DCE provides the optimal dielectric constant for NaBH(OAc)3​ reductions. In methanol, NaBH(OAc)3​ slowly degrades via solvent exchange, losing its chemoselectivity. In THF, the reduction kinetics are significantly slower, which is detrimental when dealing with already sterically hindered substrates[1].

References[1] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures

Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]2] Title: Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine Source: Molecules (MDPI) URL: [Link]

Sources

Optimization

Troubleshooting impurities in Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride reactions

Welcome to the Advanced Application Support Center. This portal is designed for synthetic chemists, process engineers, and drug development professionals tasked with optimizing the reductive amination and salt formation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This portal is designed for synthetic chemists, process engineers, and drug development professionals tasked with optimizing the reductive amination and salt formation of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride .

Due to the steric hindrance of the α,α -gem-dimethyl group (an aminoisobutyric acid derivative), this specific synthesis is prone to stalled kinetics, over-alkylation, and ester hydrolysis. This guide provides field-proven troubleshooting logic, self-validating methodologies, and mechanistic insights to ensure high-purity yields.

Reaction Pathway & Impurity Origins

Understanding the causality behind impurity generation is the first step in process optimization. The diagram below illustrates the divergent pathways that lead to the target API versus common impurities.

ReactionPathway SM Methyl 2-amino- 2-methylpropanoate Imine Imine Intermediate SM->Imine + Aldehyde (-H2O) Imp_Acid Carboxylic Acid (Hydrolysis) SM->Imp_Acid H2O / H+ Aldehyde Benzaldehyde Aldehyde->Imine Target Target Secondary Amine Imine->Target Reduction (NaBH(OAc)3) Imp_Dibenzyl Dibenzyl Impurity (Over-alkylation) Target->Imp_Dibenzyl + Aldehyde + Reduction Target->Imp_Acid H2O / H+

Reaction pathway showing target synthesis and major impurity origins.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of the dibenzylated impurity, and how can I suppress it?

Causality: Reductive amination is a highly versatile method for synthesizing secondary amines, but it requires careful control of the imine intermediate [1]. Once your target secondary amine is formed, it can act as a nucleophile and react with any residual benzaldehyde to form an iminium ion. This intermediate is subsequently reduced to the tertiary amine (Methyl 2-(dibenzylamino)-2-methylpropanoate). Solution:

  • Sequential Addition: Do not use a "one-pot, all-at-once" approach. Pre-form the imine completely before introducing the reducing agent.

  • Stoichiometric Control: Maintain a slight molar excess of the highly hindered starting amine (1.05 to 1.10 eq) relative to benzaldehyde to ensure no free aldehyde remains when the reducing agent is added.

  • Chemoselective Reductant: Utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) or Sodium cyanoborohydride ( NaBH3​CN ). These reagents are mild and selectively reduce imines without rapidly reducing unreacted aldehydes, thereby limiting side reactions [2].

Q2: What causes the accumulation of unreacted methyl 2-amino-2-methylpropanoate, and how do I force completion?

Causality: Your starting material contains an α,α -gem-dimethyl group. The steric bulk heavily shields the primary amine, thermodynamically disfavoring the nucleophilic attack on benzaldehyde and slowing down imine formation. Solution:

  • Thermodynamic Driving: Imine formation generates water. You must break the equilibrium by adding a strong dehydrating agent (e.g., anhydrous MgSO4​ or 3Å molecular sieves) directly into the reaction mixture.

  • Lewis Acid Catalysis: Add 1.0–1.2 equivalents of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). The Lewis acid coordinates with the carbonyl oxygen of benzaldehyde, significantly increasing its electrophilicity and overcoming the steric barrier of the amine.

Q3: LC-MS shows a persistent impurity at [M+H]+ 194. What is this and how do I prevent it?

Causality: A mass of 194 Da corresponds to 2-(benzylamino)-2-methylpropanoic acid (des-methyl impurity). This is caused by the hydrolysis of the methyl ester. Methyl esters of amino acids are highly susceptible to hydrolysis when exposed to aqueous acids or bases during standard workups. Solution:

  • Anhydrous Salt Formation: Abandon aqueous hydrochloric acid for your final salt formation. Instead, dissolve the purified free base in an anhydrous solvent (like diethyl ether or MTBE) and introduce anhydrous HCl gas or a standardized solution of HCl in dioxane.

Q4: During the final salt formation, my product "oils out" instead of forming a crystalline solid. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the HCl salt is highly soluble in the residual reaction solvent, or when impurities (like the dibenzyl derivative) disrupt the crystal lattice, depressing the melting point. Solution:

  • Perform a strict solvent swap to a validated solvent/anti-solvent system (e.g., Isopropanol / Heptane).

  • Introduce seed crystals of pure Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride just before the solution reaches its cloud point to force heterogeneous nucleation.

Diagnostic Workflow & Quantitative Acceptance Criteria

Use the following logic tree to rapidly diagnose LC-MS results and apply the correct process intervention.

TroubleshootingLogic Start Impurity Detected via LC-MS Dibenzyl Mass:[M+H]+ 298 (Dibenzyl Amine) Start->Dibenzyl Acid Mass: [M+H]+ 194 (Hydrolyzed Ester) Start->Acid Unreacted Mass: [M+H]+ 118 (Unreacted Amine) Start->Unreacted Action1 Decrease Aldehyde Eq. & Pre-form Imine Dibenzyl->Action1 Action2 Use Anhydrous HCl Avoid Aqueous Workup Acid->Action2 Action3 Add Ti(OiPr)4 to Overcome Sterics Unreacted->Action3

Diagnostic workflow for identifying and resolving common reaction impurities.

Table 1: Typical Impurity Profile & Release Criteria

Note: Relative Retention Times (RRT) are based on a standard C18 Reverse-Phase HPLC method (Water/MeCN with 0.1% TFA).

ImpurityCausality / OriginTypical RRTRecommended Acceptance Limit
Unreacted Amine Steric hindrance preventing imine formation0.45< 1.0%
Carboxylic Acid Moisture during reaction/workup (Ester Hydrolysis)0.60< 0.5%
Benzaldehyde Excess reagent / Incomplete reaction0.85< 0.5%
Dibenzyl Impurity Over-alkylation (tertiary amine formation)1.35< 0.15%

Self-Validating Protocol: Optimized Synthesis & Crystallization

This protocol is designed as a self-validating system . By gating the addition of reagents behind strict In-Process Controls (IPCs), you mathematically eliminate the pathways for premature reduction and hydrolysis [3].

Phase 1: Imine Formation (Anhydrous)
  • Charge Reactor: Suspend Methyl 2-amino-2-methylpropanoate hydrochloride (1.05 eq) in anhydrous Dichloromethane (DCM).

  • Free-basing: Add N,N-Diisopropylethylamine (DIPEA) (1.10 eq) dropwise at 0°C. Stir for 15 minutes.

  • Catalysis & Dehydration: Add Ti(OiPr)4​ (1.2 eq) followed by Benzaldehyde (1.00 eq).

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • IPC-1 (Self-Validation): Pull an aliquot for LC-MS. Do not proceed until the unreacted benzaldehyde peak is < 1.0%. This guarantees no free aldehyde is available to cause over-alkylation in the next step.

Phase 2: Selective Reduction
  • Cooling: Chill the reaction mixture to 0°C.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in small portions over 30 minutes to control the exothermic release of hydrogen gas.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • IPC-2: Verify the complete disappearance of the imine intermediate via LC-MS.

Phase 3: Workup & Free Base Isolation
  • Quench: Quench the reaction with saturated aqueous NaHCO3​ . Caution: Do not use strong bases (like NaOH) to prevent ester hydrolysis.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 4: Anhydrous HCl Salt Formation
  • Solvent Swap: Dissolve the crude free base in anhydrous Diethyl Ether (or MTBE).

  • Precipitation: Slowly bubble anhydrous HCl gas into the solution (or add 4M HCl in dioxane) at 0°C until the pH reaches 2.0 (measured via wetted pH paper on an aliquot).

  • Crystallization: Stir for 1 hour at 0°C to ensure complete precipitation. If the product oils out, add 1% (w/w) seed crystals.

  • Isolation: Filter the white crystalline solid, wash with cold anhydrous ether, and dry under vacuum at 40°C to constant weight.

References

  • Reductive amination Wikipedia, The Free Encyclopedia[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

Troubleshooting

Optimizing reaction temperature for Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride

Target Molecule: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5) Core Workflow: Reductive Amination & Salt Precipitation Welcome to the Process Optimization Support Center. Synthesizing methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5) Core Workflow: Reductive Amination & Salt Precipitation

Welcome to the Process Optimization Support Center. Synthesizing methyl 2-(benzylamino)-2-methylpropanoate via the reductive amination of methyl 2-amino-2-methylpropanoate with benzaldehyde presents unique thermodynamic and kinetic challenges. The presence of the α,α -gem-dimethyl group severely sterically hinders the reaction center, making standard room-temperature protocols highly inefficient.

This guide provides field-proven troubleshooting, causality-driven FAQs, and a self-validating protocol to help you optimize your reaction temperature profile and maximize yield.

I. Reaction Pathway & Temperature Dependency

The synthesis is a two-stage cascade (Imine Condensation Hydride Reduction) followed by hydrochloride salt precipitation. Because the two chemical stages have opposing temperature requirements, a dynamic temperature ramp is mandatory.

G N1 Methyl 2-amino-2-methylpropanoate + Benzaldehyde N2 Imine Intermediate (Sterically Hindered) N1->N2 Step 1: Condensation T = 60°C (Heat Required) Overcomes Steric Hindrance N3 Free Base Amine (Methyl 2-(benzylamino)-...) N2->N3 Step 2: Reduction (STAB) T = 0°C to 25°C Prevents Aldehyde Reduction N4 HCl Salt Product (C12H17NO2·HCl) N3->N4 Step 3: Salt Formation T = 0°C Controlled Crystallization

Workflow for the reductive amination and salt formation of the target molecule.

II. Troubleshooting & FAQs (Causality & Mechanism)

Q1: Why is my imine formation stalling even with an excess of benzaldehyde? A: The root cause is the α,α -gem-dimethyl group on your starting amino ester. This bulky moiety creates a severe steric blockade, physically obstructing the trajectory of the incoming benzaldehyde electrophile and raising the activation energy barrier[1]. At standard room temperature (20–25 °C), the reaction lacks the thermodynamic drive to proceed. Solution: You must elevate the temperature to 60 °C in 1,2-dichloroethane (DCE) and utilize a water scavenger (like anhydrous MgSO 4​ or molecular sieves) to force the equilibrium forward.

Q2: I am seeing high levels of benzyl alcohol byproduct in my GC-MS/NMR. What went wrong? A: Your reduction step was run too warm, or the reducing agent was added prematurely. We highly recommend Sodium Triacetoxyborohydride (STAB / NaBH(OAc) 3​ ) because its electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, making it mild enough to selectively reduce imines over aldehydes[2]. However, this chemoselectivity is temperature-dependent. If STAB is added while the reaction is still at 60 °C, the kinetic energy overrides this selectivity, and STAB will rapidly reduce unreacted benzaldehyde into benzyl alcohol[3][4]. Solution: Strictly cool the reaction to 0 °C before adding STAB.

Q3: My HCl salt is precipitating as a sticky, gummy residue rather than a powder. How do I fix this? A: Gummy precipitates occur when the free base is protonated too rapidly at elevated temperatures, trapping organic impurities (like residual benzaldehyde or benzyl alcohol) within the collapsing crystal lattice. Solution: Perform the salt formation in a non-polar/polar-aprotic solvent system (e.g., anhydrous diethyl ether) strictly at 0 °C. The cold temperature lowers the solubility of the HCl salt while keeping the impurities dissolved in the ether layer.

III. Quantitative Data: Temperature Profile Optimization

The following table summarizes the causal relationship between the chosen temperature profile and the resulting reaction efficiency.

Reaction Phase StrategyImine Condensation TempSTAB Addition TempImine Conversion (%)Benzyl Alcohol Byproduct (%)Overall Isolated Yield (%)
Isothermal (Cold)25 °C25 °C< 30%< 5%22%
Isothermal (Hot)60 °C60 °C> 95%> 40%45%
Dynamic Ramp (Optimized) 60 °C 0 °C > 95% < 2% 88%
IV. Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure high-yield synthesis through kinetic and thermodynamic control.

Step 1: Imine Condensation (Thermodynamic Phase)

  • In an oven-dried, argon-flushed round-bottom flask, suspend methyl 2-amino-2-methylpropanoate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add triethylamine (1.1 eq) dropwise at room temperature and stir for 15 minutes to liberate the free base.

  • Add benzaldehyde (1.05 eq) followed by anhydrous MgSO 4​ (2.0 eq) to act as a desiccant.

  • Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours .

  • Self-Validation Check: Pull a 0.1 mL aliquot, filter, and analyze via TLC (Hexanes/EtOAc) or GC-MS. Do not proceed to Step 2 until the benzaldehyde peak has plateaued or disappeared.

Step 2: Hydride Reduction (Kinetic Phase) 5. Critical Step: Remove the flask from the heat source and submerge it in an ice-water bath. Allow the internal temperature to drop strictly to 0 °C . 6. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) over 15 minutes. Ensure the internal temperature does not exceed 5 °C during the addition to prevent exothermic aldehyde reduction[3]. 7. Remove the ice bath and allow the reaction to warm naturally to 25 °C over 2 hours.

  • Self-Validation Check: Quench a micro-aliquot in NaHCO 3​ and analyze via LC-MS to confirm the complete disappearance of the imine mass (M+H = 206) and the appearance of the product mass (M+H = 208).

Step 3: Workup & Free Base Isolation 8. Quench the reaction by slowly adding saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~8). 9. Extract the aqueous layer three times with dichloromethane (DCM). 10. Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Step 4: Hydrochloride Salt Precipitation 11. Dissolve the crude free base in a minimal amount of anhydrous diethyl ether (approx. 5 mL per gram of product). 12. Cool the solution to 0 °C in an ice bath. 13. Dropwise, add a 2.0 M solution of HCl in diethyl ether under vigorous stirring until precipitation ceases and the solution reaches pH ~2. 14. Stir at 0 °C for an additional 30 minutes to mature the crystals. 15. Filter the white crystalline solid over a Büchner funnel, wash with ice-cold diethyl ether, and dry under high vacuum for 12 hours.

V. References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • ScienceMadness. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.[Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works.[Link]

Sources

Optimization

Technical Support Center: Minimizing Moisture Absorption in Hygroscopic Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride

Welcome to the technical support guide for handling Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth guidance on mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth guidance on minimizing moisture absorption in this hygroscopic compound. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its shelf-life.

Understanding the Challenge: Hygroscopicity of Amine Hydrochloride Salts

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, as an amine hydrochloride salt, has an inherent propensity to attract and absorb moisture from the atmosphere. This hygroscopicity can lead to a cascade of undesirable physical and chemical changes.[1][2] Absorbed water can act as a plasticizer, causing the powder to cake or clump, which complicates accurate weighing and handling.[3][4][5][6] Furthermore, the presence of moisture can compromise the compound's chemical stability, potentially leading to degradation through hydrolysis or other reactions, thereby impacting its purity and the accuracy of experimental results.[1][3][6][7]

The hydrochloride salt form itself can contribute to this hygroscopic nature. Studies on similar compounds have shown that the presence of the chloride ion can facilitate water absorption through hydrogen bonding.[8] Therefore, stringent control over the compound's environment is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that my sample of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride has absorbed moisture?

A1: The most common initial indicator is a change in the physical appearance of the powder. You may observe:

  • Clumping or Caking: The free-flowing powder will begin to form aggregates, making it difficult to handle.[3][4][5][6]

  • Wet Appearance: In cases of significant moisture absorption, the powder may appear damp or even begin to deliquesce (dissolve in the absorbed water).[1]

  • Inconsistent Weighing: Difficulty in obtaining a stable reading on an analytical balance can be a sign of ongoing moisture uptake.

If you observe any of these signs, it is crucial to reassess your storage and handling procedures immediately. For critical experiments, it is advisable to use a fresh, unopened batch of the compound.[1]

Q2: What is the ideal storage environment for this compound to prevent moisture absorption?

A2: To maintain the integrity of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and inert atmosphere.[1] The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Temperature Room Temperature (as specified by some suppliers)Prevents potential degradation from excessive heat.
Atmosphere Dry, Inert Gas (e.g., Nitrogen or Argon)Minimizes exposure to atmospheric moisture and oxygen.[9][10]
Container Tightly Sealed, Opaque Glass VialProtects from moisture ingress and light-induced degradation.
Location Desiccator or Glove BoxProvides a controlled low-humidity environment.[11][12][13]

Q3: Is a standard desiccator with desiccant sufficient for storage?

A3: While a standard desiccator with a regularly regenerated desiccant (like silica gel) is a good first line of defense, for highly sensitive applications, a more controlled environment is recommended.[11] Consider the following options for enhanced protection:

  • Gas-Purged Desiccator: This type of desiccator allows for the introduction of a dry, inert gas like nitrogen, which actively displaces moist air.[11][12]

  • Vacuum Desiccator: By removing air, a vacuum desiccator also effectively removes moisture. However, ensure the compound is not volatile under vacuum.[11][12]

  • Glove Box: For the most stringent control, handling and storing the compound within a glove box with a controlled inert atmosphere is the ideal method.[9][10][14][15] This is particularly important when aliquoting or weighing the compound.

Q4: How can I accurately weigh a hygroscopic compound like this?

A4: Accurate weighing requires minimizing exposure to the ambient atmosphere. The ideal method is to perform all weighing procedures inside a glove box with a controlled, low-humidity environment.[1][10] If a glove box is not available, work quickly in an area with the lowest possible humidity.[1] Have all necessary equipment (spatulas, weigh boats, vials) clean, dry, and ready before opening the primary container.[1] Minimize the time the container is open and securely reseal it immediately after use.[16]

Q5: What should I do if my entire stock of the compound shows signs of moisture absorption? Can it be dried?

A5: Attempting to dry the compound can be challenging without altering its chemical structure. While techniques like drying under vacuum or in the presence of a strong desiccant might seem viable, they can sometimes lead to degradation, especially with heat-sensitive compounds. If you must attempt to dry the material, do so on a small, non-critical sample first and re-analyze its purity and water content. However, for critical applications, it is always recommended to use a fresh, uncompromised lot of the material.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause Recommended Action & Explanation
Inconsistent analytical results (e.g., NMR, HPLC, LC-MS) Inaccurate concentration due to unaccounted-for water weight.Determine the precise water content of your compound using Karl Fischer titration.[17][18] Adjust the mass of the compound used in your experiments to account for the water content, ensuring accurate molar concentrations.
Poor solubility or unexpected precipitation in organic solvents The presence of water can alter the compound's solubility profile.Ensure all solvents are anhydrous. If the compound has absorbed moisture, its solubility characteristics may have changed.
Formation of a gummy or oily residue instead of a crystalline solid Deliquescence due to excessive moisture absorption.This indicates severe moisture contamination. The compound is likely unsuitable for most applications. Discard the affected material and procure a fresh supply. Review and improve storage and handling protocols to prevent recurrence.
Gradual decrease in potency of compounded formulations over time Ongoing moisture absorption by the API after formulation.This is a critical issue in drug development.[19] Consider reformulating with excipients that have moisture-scavenging properties or applying a moisture-barrier coating to the final dosage form.[20][21][22]

Experimental Protocols

Protocol 1: Best Practices for Handling and Aliquoting

This protocol outlines the ideal workflow for handling Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride to minimize moisture exposure.

KF_Titration_Workflow A Prepare KF Titrator (Conditioning) B Accurately weigh sample in a low-humidity environment A->B C Introduce sample into titration vessel B->C D Initiate automated titration C->D E Instrument detects endpoint D->E F Calculate and record water content (%) E->F

Caption: Karl Fischer titration workflow.

Logical Troubleshooting Flowchart

If you suspect moisture-related issues with your compound, follow this logical progression to diagnose and resolve the problem.

Troubleshooting_Flowchart rect_node rect_node Start Inconsistent Experimental Results? Check_Physical Observe Physical Appearance Start->Check_Physical Is_Clumped Is the powder clumped or caked? Check_Physical->Is_Clumped Check_Handling Review Handling & Storage Procedures Is_Clumped->Check_Handling Yes Quantify_Water Perform Karl Fischer Titration Is_Clumped->Quantify_Water No Use_New_Lot Use a fresh, unopened lot of the compound Check_Handling->Use_New_Lot Adjust_Mass Adjust experimental mass to account for water content Quantify_Water->Adjust_Mass

Caption: Troubleshooting moisture-related issues.

By implementing these rigorous handling and storage protocols, you can significantly mitigate the risks associated with the hygroscopic nature of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, ensuring the integrity and reliability of your research.

References

  • Vertex AI Search. (2025, August 8). The Impact of Powder Moisture Content on Quality and Stability.
  • CleanPro® Cleanroom Products. Isolation Laboratory Glove Box. Retrieved from [Link]

  • Bel-Art. Types of Desiccators & Their Uses. Retrieved from [Link]

  • Sharma, D. C., & Estrada-Flores, L. (2016, May 8). What are the best tablet excipients to be used for moisture & heat sensitive APIs?
  • Terra Universal. Glove Boxes & Isolators. Retrieved from [Link]

  • Centre for Industrial Rheology. (2025, August 20). The Impact of Humidity on Seasoning Powder Flowability in Global Processing.
  • Inert Corporation. Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • Production Automation Corporation. (2019, August 15).
  • CleanPro® Cleanroom Products. CleanPro® Isolation Laboratory Glove Box.
  • Improved Pharma. (2022, April 19).
  • Pharmaguideline. (2011, September 19).
  • Smolecule. (2023, August 15). Buy Methyl 2-(benzylamino)
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • MilliporeSigma. methyl 2-(benzylamino)
  • Freeman Technology. (2025, October 6).
  • Cole-Parmer. (2022, August 15).
  • Ted Pella, Inc. Selecting a Desiccator. Retrieved from [Link]

  • Terra Universal. Desiccator Cabinet Features Comparison. Retrieved from [Link]

  • Freeman Technology. Quantifying the impact of humidity on powder properties.
  • Delft Solids Solutions. Moisture Impact on Powder Safety, Stability, and Processing.
  • CORECHEM Inc. (2024, January 19).
  • ABL&E-JASCO. (2025, September 24).
  • Chemwatch. methyl 2-(benzylamino)
  • Colorcon. (2019, March 25). Achieving Tablet Stability with Moisture Management.
  • Wikipedia. Karl Fischer titration. Retrieved from [Link]

  • Chemspace. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride - C12H18ClNO2 | CSSB00000752153.
  • National Institute of Standards and Technology. (2021, December 13).
  • Sciencemadness. (2021, August 26). Forming oxalte salts of amines.
  • Metrohm.
  • American Pharmaceutical Review. (2010, January 1).
  • ARL Bio Pharma. Water Content of APIs and Its Impact on Potency Results.
  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • Journal of Applied Pharmaceutical Science. (2016, August 20).
  • Scribd. Ammonium Chloride Corrosion.
  • Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges.
  • National Center for Biotechnology Information. (S)-methyl 2-(benzylamino)
  • Kett. Learn the Six Methods For Determining Moisture.
  • Google Patents. US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • Taylor & Francis. (2022, June 21).
  • HepatoChem. How do you handle hygroscopic salts?
  • DFE Pharma. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.
  • ResearchGate. (2025, October 19). The Effect of Moisture on the Hydrolysis of Basic Salts.
  • PubMed. (2020, September 10).
  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • MDPI. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
  • AFPM. Where are ammonium chloride and amine hydrochloride salt found in your crude unit?

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Reference Data & Comparative Studies

Validation

Comparing Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride with aminoisobutyric acid derivatives

In the landscape of modern drug development, native peptides frequently fail as systemic therapeutics due to rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, native peptides frequently fail as systemic therapeutics due to rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, medicinal chemists rely on non-proteinogenic amino acids to impose conformational constraints and enhance pharmacokinetic profiles[1]. Among these, α-aminoisobutyric acid (Aib) serves as the industry's gold standard for inducing helical rigidity[2]. However, complex therapeutic targets often require more nuanced structural tuning, bringing highly specialized derivatives like Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride into the spotlight.

This guide provides an objective, data-driven comparison between standard Aib derivatives and the N-benzylated Aib scaffold, detailing their structural mechanics, physicochemical properties, and the rigorous experimental protocols required to deploy them effectively.

Structural Mechanics and Conformational Dynamics

The utility of these building blocks lies in their ability to dictate peptide backbone geometry through steric manipulation.

Aib Derivatives (e.g., Fmoc-Aib-OH): Aib functions as a potent helix-stabilizing element. The geminal dimethyl substitution at the alpha-carbon creates severe steric hindrance that dramatically restricts the accessible Ramachandran conformational space[2]. This structural constraint forces the peptide backbone into highly stable helical configurations (such as α-helices or 310​ -helices), with the most favorable torsion angles tightly restricted to φ = −57° to −60° and ψ = −30° to −47°[2].

Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride: This derivative introduces a paradigm shift in structural influence. By N-alkylating the Aib core with a benzyl group, the molecule loses its amide hydrogen, eliminating its capacity to act as a hydrogen-bond donor. This modification acts as a definitive "helix breaker," disrupting secondary structures to prevent aggregation[1]. Furthermore, the bulky benzyl group combined with the geminal dimethyls creates an extreme local steric environment, while the methyl ester neutralizes the C-terminus, drastically increasing the molecule's overall lipophilicity.

ConformationalDynamics Root Peptidomimetic Building Blocks Aib Aib Derivatives (e.g., Fmoc-Aib-OH) Root->Aib Nbenzyl Methyl 2-(benzylamino)- 2-methylpropanoate HCl Root->Nbenzyl Mech1 Geminal Dimethyls (Steric Constraint) Aib->Mech1 Mech2 N-Alkylation + Esterification Nbenzyl->Mech2 Outcome1 Helix Stabilization (φ = -57°, ψ = -47°) Mech1->Outcome1 Outcome2 H-Bond Disruption & Lipophilicity Increase Mech2->Outcome2

Divergent conformational and physical effects of Aib versus N-benzylated Aib derivatives.

Physicochemical Profiling

To rationally select between these building blocks, researchers must evaluate their physicochemical parameters. The table below contrasts the foundational properties of a standard Aib derivative against the N-benzylated Aib scaffold.

PropertyFmoc-Aib-OH (Standard Aib Proxy)Methyl 2-(benzylamino)-2-methylpropanoate HCl
CAS Number 94744-50-01803597-78-5 (HCl Salt)[3] / 78002-18-3 (Base)[4]
Molecular Weight 325.36 g/mol 243.72 g/mol [3]
LogP ~3.5 (Highly dependent on Fmoc)2.12[4]
Polar Surface Area (PSA) 75.63 Ų38.33 Ų[4]
H-Bond Donors 21 (Secondary amine)
Primary Function Helix stabilization, proteolytic resistance[2]Lipophilic prodrug moiety, beta-sheet disruption[1]

Experimental Methodologies

Working with sterically constrained, N-alkylated amino acids requires significant deviations from standard peptide synthesis and validation protocols. The following methodologies are engineered to overcome these specific chemical barriers.

Protocol A: Microwave-Assisted SPPS for Sterically Hindered Scaffolds

Expertise & Causality: Coupling an amino acid onto the secondary amine of an N-benzylated Aib residue is kinetically highly unfavorable. The incoming activated carboxylate is repelled by both the N-benzyl ring and the Aib dimethyl groups. Standard carbodiimide chemistry (e.g., DIC/Oxyma) fails because the O-acylisourea intermediate is too bulky to undergo nucleophilic attack. Therefore, we utilize HATU—a highly reactive uronium salt that forms a smaller, highly active OAt ester—coupled with microwave irradiation to provide the thermal energy necessary to cross the activation energy barrier.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in a 50/50 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash extensively with DMF (5 × 1 min).

  • High-Energy Coupling: Dissolve 0.5 mmol (5 eq) of the incoming amino acid, 0.48 mmol HATU, and 0.5 mmol HOAt in DMF. Add 1.0 mmol DIPEA. Add the cocktail to the resin and heat to 75°C via microwave irradiation for 15 minutes.

  • Cleavage: Treat the resin with a TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours at room temperature.

  • Precipitation: Precipitate the crude peptide in ice-cold diethyl ether, centrifuge at 4,000 rpm for 5 minutes, and decant the supernatant.

SPPSWorkflow S1 1. Resin Swelling (DCM/DMF) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. High-Temp Coupling (HATU/HOAt, 75°C) S2->S3 S3->S2 Iterative Cycle S4 4. Cleavage (TFA Cocktail) S3->S4 S5 5. LC-MS Validation (Internal Standard) S4->S5

Optimized SPPS workflow for overcoming the steric barriers of N-alkylated Aib derivatives.

Protocol B: Self-Validating Serum Stability Assay

Trustworthiness & Logic: Proving that an Aib or N-benzyl-Aib modification improves proteolytic stability requires a robust assay. Simply measuring the disappearance of the parent peptide via LC-MS is flawed; endogenous serum proteins and lipids cause unpredictable ion suppression, leading to false degradation rates. This protocol employs a stable-isotope-labeled (SIL) internal standard, creating a self-validating system that mathematically normalizes matrix effects.

  • Matrix Preparation: Dilute human serum to 25% (v/v) in PBS (pH 7.4) and pre-incubate at 37°C for 15 minutes.

  • Incubation: Spike the test peptide (containing the Aib/N-benzyl-Aib modification) to a final concentration of 10 µM. Incubate continuously at 37°C.

  • Time-Course Sampling & Quenching: At defined intervals (0, 1, 2, 4, 8, 24 hrs), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 1 µM of the SIL internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS/MS Quantification: Analyze the supernatant. Calculate the remaining percentage by plotting the ratio of the test peptide's peak area to the SIL internal standard's peak area over time.

Strategic Applications in Drug Discovery

Selecting between these two derivatives depends entirely on the therapeutic objective:

  • Choose Aib Derivatives when: The goal is to stabilize an α-helical conformation, such as in protein-protein interaction (PPI) inhibitors or antimicrobial peptides. The rigidity prevents proteolytic enzymes like trypsin from accessing the peptide backbone, reducing degradation by up to 90% in certain analogs[2].

  • Choose Methyl 2-(benzylamino)-2-methylpropanoate HCl when: Designing orally bioavailable peptidomimetics or CNS-targeting drugs. The N-benzyl group increases lipid bilayer permeability (LogP 2.12) and drastically lowers the polar surface area (PSA 38.33)[4]. Additionally, the loss of the amide proton prevents unwanted intermolecular hydrogen bonding, effectively breaking beta-sheet aggregation common in amyloidogenic sequences[1].

References

  • Smolecule - Fmoc-L-Ile-Aib-OH: Properties and Helix-Stabilizing Effects. Retrieved from 2

  • ResearchGate - N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Retrieved from 1

  • Chemsrc - CAS#:78002-18-3 | methyl 2-(benzylamino)-2-methylpropanoate Physicochemical Properties. Retrieved from 4

  • Bio-Fount - 1803597-78-5 | Methyl 2-(Benzylamino)-2-methylpropanoate Hydrochloride. Retrieved from3

Sources

Comparative

Validation of Analytical Methods for Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride Quantification: A Comparison Guide

Introduction Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (M2BMP-HCl, CAS: 1803597-78-5)[1] is a highly functionalized synthetic intermediate featuring a secondary amine, an ester moiety, and a benzyl ring. Ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (M2BMP-HCl, CAS: 1803597-78-5)[1] is a highly functionalized synthetic intermediate featuring a secondary amine, an ester moiety, and a benzyl ring. Accurate quantification of this compound is critical during active pharmaceutical ingredient (API) manufacturing and stability testing. This guide provides an objective comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its quantification, rigorously grounded in the [2].

Mechanistic Insight: Causality Behind Method Selection

The structural topology of M2BMP-HCl dictates the analytical approach:

  • Chromophore Presence: The benzyl group provides a robust π→π∗ transition, enabling strong UV absorbance at 210–254 nm. This makes HPLC-UV the pragmatic choice for bulk assay and routine purity testing[3].

  • Ionizability: The secondary amine is highly basic. In an acidic mobile phase, it readily accepts a proton to form a stable [M+H]+ cation. This makes the molecule exceptionally responsive to Electrospray Ionization (ESI+) in LC-MS/MS, which is essential for trace-level impurity profiling or pharmacokinetic quantification[4].

Expertise Note: A common pitfall in analyzing secondary amine hydrochlorides is severe chromatographic peak tailing due to secondary interactions with residual silanols on the stationary phase. For HPLC-UV, we employ Trifluoroacetic acid (TFA) as an ion-pairing agent to block these interactions. However, for LC-MS/MS, TFA causes severe ion suppression in the ESI source. Therefore, we substitute TFA with 0.1% Formic Acid and utilize a high-strength silica (HSS) column specifically designed to handle polar bases without ion-pairing agents[5].

Method Comparison: HPLC-UV vs. LC-MS/MS

The following table summarizes the validated performance metrics for both platforms when analyzing M2BMP-HCl.

Performance MetricHPLC-UV (Routine QA/QC)LC-MS/MS (Trace Analysis)
Detection Mechanism UV Absorbance (254 nm)ESI+ MRM (m/z 208.1 Fragment)
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mL
Linear Dynamic Range 0.5 – 100 µg/mL5 – 500 ng/mL
Precision (%RSD) < 1.0%< 3.5%
Matrix Interference Moderate (Requires baseline resolution)Low (High MRM specificity)
Cost per Sample LowHigh
Primary Application API Release Testing, AssayGenotoxic Impurities, Bioanalysis

Experimental Protocols: ICH Q2(R2) Validation Workflow

To ensure a self-validating system, the following protocols adhere to the [6].

Sample Preparation

Causality: M2BMP-HCl is highly soluble in aqueous-organic mixtures, but sample diluents must match the initial mobile phase conditions to prevent solvent-induced peak distortion.

  • HPLC-UV: Dissolve 10.0 mg of M2BMP-HCl reference standard in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Dilute to working concentrations (0.5–100 µg/mL).

  • LC-MS/MS: Dilute the stock solution further using 0.1% Formic Acid in Water to achieve a calibration range of 5–500 ng/mL. Crucial step: Incorporate an isotopically labeled internal standard (or a structural analog) to correct for matrix effects during ionization[4].

Chromatographic Conditions
  • HPLC-UV:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

  • LC-MS/MS:

    • Column: (150 mm × 2.1 mm, 1.8 µm)[5].

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

Execution of Validation Parameters
  • Specificity & Forced Degradation: Subject M2BMP-HCl to acidic (1M HCl), basic (1M NaOH), oxidative (3% H2​O2​ ), and photolytic stress. Verify that the M2BMP-HCl peak is baseline resolved from all degradation products (e.g., benzylamine cleavage products)[7].

  • Linearity: Inject 6 concentration levels across the specified range. Calculate the regression line; the correlation coefficient ( R2 ) must be ≥0.999 [3].

  • Accuracy (Recovery): Spike known amounts of M2BMP-HCl into a blank matrix at 50%, 100%, and 150% of the target concentration. The recovery must fall between 98.0% and 102.0% for HPLC-UV, and 85.0% to 115.0% for LC-MS/MS[8].

  • Precision: Perform 6 replicate injections of the 100% test concentration. The Relative Standard Deviation (RSD) must be ≤2.0% for HPLC-UV[9].

Validation Visualization

ValidationLifecycle Start Method Selection HPLC-UV vs LC-MS/MS Spec Specificity (Blank & Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc LOD LOD & LOQ (S/N Ratio Evaluation) Lin->LOD Prec Precision (Repeatability RSD < 2%) Acc->Prec Rob Robustness (Temp, Flow, pH Variations) Prec->Rob LOD->Rob Report Final Validation Report (ICH Q2(R2) Compliant) Rob->Report

Figure 1: ICH Q2(R2) analytical method validation workflow for M2BMP-HCl quantification.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, [Link]

  • Gray, N., & Plumb, R. "A Validated Method for the Quantification of Amino Acids in Mammalian Urine." Waters Corporation, [Link]

  • Wang, Y., et al. "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." Analytical Chemistry, ACS Publications, [Link]

  • Bio-Fount. "1803597-78-5 | Methyl 2-(Benzylamino)-2-methylpropanoate Hydrochloride." Bio-Fount, [Link]

  • Walash, M. I., et al. "Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS." Arabian Journal of Chemistry, [Link]

Sources

Validation

Comparative Guide: Synthetic Routes for High-Purity Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride

Executive Summary & Molecular Challenges The synthesis of α,α -disubstituted amino acid derivatives, specifically Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, presents unique kinetic and thermodynamic challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Challenges

The synthesis of α,α -disubstituted amino acid derivatives, specifically Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, presents unique kinetic and thermodynamic challenges. The presence of the gem-dimethyl group at the α -position creates a fully substituted quaternary carbon center. This introduces severe steric hindrance, fundamentally altering the reaction trajectories for both N-alkylation and C-terminal esterification[1].

As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this intermediate. This guide objectively compares three distinct chemical strategies, providing the causality behind each experimental choice and self-validating protocols to ensure high-purity isolation.

Mechanistic Evaluation of Synthetic Routes

Route A: Reductive Amination (The Benchmark)

Chemistry: Condensation of methyl 2-amino-2-methylpropanoate with benzaldehyde, followed by hydride reduction. Causality & Logic: Direct alkylation of primary amines often leads to over-alkylation. Reductive amination bypasses this by forming a transient imine/iminium species. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because it is a mild, selective reducing agent that efficiently reduces the protonated iminium ion without reducing the unreacted aldehyde or the ester moiety[2]. It also avoids the severe toxicity associated with alternative reagents like sodium cyanoborohydride.

Route B: Direct N-Alkylation (The Flawed Classic)

Chemistry: Nucleophilic substitution (Sₙ2) of methyl 2-amino-2-methylpropanoate with benzyl bromide under basic conditions. Causality & Logic: While starting materials are inexpensive, the Sₙ2 trajectory is severely blocked by the gem-dimethyl group. Forcing the reaction with high heat leads to poor E-factors, extended reaction times, and complex impurity profiles (including elimination byproducts and trace over-alkylation)[1]. This route is generally abandoned in high-purity pharmaceutical development.

Route C: Acyl Chloride-Mediated Esterification (The Alternative)

Chemistry: Esterification of 2-(benzylamino)-2-methylpropanoic acid using thionyl chloride (SOCl₂) in methanol. Causality & Logic: Standard Fischer esterification fails here due to the steric bulk shielding the carboxylate carbon. The Brenner-Huber method employs SOCl₂ to generate a highly electrophilic acyl chloride (or methyl chlorosulfite) intermediate in situ[3]. This sufficiently lowers the activation energy for methanolic attack, directly yielding the hydrochloride salt upon concentration.

Visualizing the Synthetic Logic

SyntheticRoutes SM_A Methyl 2-amino- 2-methylpropanoate Reagent_A Benzaldehyde NaBH(OAc)3, DCE SM_A->Reagent_A Route A Reagent_C Benzyl Bromide K2CO3, MeCN SM_A->Reagent_C Route B SM_B 2-(benzylamino)- 2-methylpropanoic acid Reagent_B SOCl2, MeOH 0 °C to Reflux SM_B->Reagent_B Route C Imine Imine Intermediate (Fast Formation) Reagent_A->Imine Acyl Acyl Chloride Intermediate (Highly Electrophilic) Reagent_B->Acyl SideProduct Complex Impurities (Low Yield) Reagent_C->SideProduct Steric Hindrance Product Methyl 2-(benzylamino)- 2-methylpropanoate HCl (Target) Imine->Product Reduction + HCl(g) Acyl->Product Methanolysis

Caption: Logical relationship and intermediates of the three evaluated synthetic strategies.

Quantitative Performance Comparison

The following data summarizes the empirical performance of each route when scaled to a standard 50-gram laboratory batch size.

ParameterRoute A (Reductive Amination)Route B (Direct Alkylation)Route C (SOCl₂/MeOH)
Overall Yield 85 - 92%< 40%75 - 80%
Purity (HPLC) > 99.5%~ 85.0%> 98.0%
E-Factor Moderate (Aqueous workup)High (Excess reagents/waste)Low (Volatile byproducts)
Scalability ExcellentPoorGood
Primary Limitation Cost of reducing agentSteric hindrance prevents Sₙ2Extended reflux times required

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate In-Process Controls (IPCs) to create a self-validating workflow.

Protocol 1: Route A (Reductive Amination) - Recommended

This protocol prioritizes high purity and scalability.

  • Imine Formation: Dissolve Methyl 2-amino-2-methylpropanoate free base (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add benzaldehyde (1.05 eq). Stir at room temperature for 1 hour.

    • Causality: Pre-forming the imine prevents the competitive reduction of the aldehyde by the borohydride[2].

    • IPC: Monitor via TLC (Hexanes/EtOAc 4:1, UV detection). The imine appears as a distinct, highly UV-active spot.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (1.5 eq) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in diethyl ether. Dropwise add 4.0 M HCl in dioxane (1.1 eq) at 0 °C. A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under high vacuum to afford Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride.

WorkflowRouteA Step1 1. Imine Formation (DCE, 1h, RT) Step2 2. Hydride Reduction (NaBH(OAc)3, 4h) Step1->Step2 Step3 3. Aqueous Quench (NaHCO3) Step2->Step3 Step4 4. Salt Formation (HCl in Dioxane) Step3->Step4 Step5 5. Crystallization (High Purity Target) Step4->Step5

Caption: Step-by-step experimental workflow for Route A (Reductive Amination).

Protocol 2: Route C (Acyl Chloride-Mediated Esterification)

This protocol is useful if the N-benzyl amino acid is the available starting material.

  • Activation: Suspend 2-(benzylamino)-2-methylpropanoic acid (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add Thionyl chloride (SOCl₂) (2.0 eq) over 30 minutes.

    • Causality: The slow addition at 0 °C controls the violent exotherm and prevents degradation of the amino acid[3]. The SOCl₂ reacts with methanol to generate HCl and drives the formation of the reactive intermediate.

  • Esterification: Equip the flask with a reflux condenser and heat to 65 °C for 12 hours.

    • IPC: Take a 50 µL aliquot, neutralize with Et₃N, and analyze via LC-MS to confirm the disappearance of the zwitterionic starting material. The steric bulk requires extended thermal energy to drive the reaction.

  • Isolation: Cool to room temperature and concentrate the mixture in vacuo to remove all volatiles (methanol, SO₂, HCl). Triturate the resulting solid with cold diethyl ether to yield the hydrochloride salt directly.

References

  • [2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Preparation of α-amino acid esters by alcoholysis of the methyl esters (Brenner and Huber, 1953) Source: Helvetica Chimica Acta (Wiley Online Library) URL:[Link]

  • [1] Title: Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide to the Safe Handling and Disposal of Methyl 2-(benzylamino)-2-methylpropanoate Hydrochloride

An authoritative guide to laboratory safety and chemical handling for drug development professionals. As researchers and scientists scale up the synthesis of novel therapeutics, managing specialized intermediates like Me...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to laboratory safety and chemical handling for drug development professionals.

As researchers and scientists scale up the synthesis of novel therapeutics, managing specialized intermediates like Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride (CAS: 1803597-78-5) becomes a critical logistical and safety imperative. This compound—a benzyl-protected α -methylalanine derivative isolated as a hydrochloride salt—presents unique waste classification challenges. Proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory safety, environmental stewardship, and operational excellence.

Chemical Hazard Profiling & Waste Classification

Understanding the molecular structure of your reagents is the first step in self-validating your disposal protocol. The presence of the hydrochloride ( HCl ) salt means that this molecule introduces a stoichiometric equivalent of chloride ions into any solution it enters.

The Causality of Segregation: Why does the chloride ion dictate our workflow? When this compound is dissolved in organic solvents during synthesis or purification, the chloride content chemically and legally shifts the resulting waste into the Halogenated Organic Waste category. If halogenated wastes are mistakenly mixed with non-halogenated streams, high-temperature incineration can lead to the formation of highly [1]. Furthermore, cross-contamination exponentially increases institutional disposal costs, as halogenated streams require specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize corrosive gases[2].

Regulatory Framework & Accumulation Limits

Under the Resource Conservation and Recovery Act (RCRA), laboratories must strictly monitor how long waste is stored and in what volumes. Adhering to these quantitative limits ensures compliance and minimizes the risk of catastrophic vapor expansion or spills.

Table 1: Quantitative Constraints for Chemical Waste Accumulation and Destruction

ParameterQuantitative Limit / ValueRegulatory & Operational Rationale
Container Fill Limit Maximum 90% capacityPrevents over-pressurization from vapor expansion and mitigates spill risks during transit[3].
LQG Accumulation Time 90 daysLarge Quantity Generators (>1,000 kg/mo ) must transport waste off-site within 90 days[3].
Academic Storage (Subpart K) 6 monthsEPA allowance for academic entities to accumulate waste in the laboratory prior to centralized collection[4].
Incineration Temperature 1,300°F – 2,100°FRequired thermal range in rotary kilns for the complete molecular destruction of halogenated organics[5].

Step-by-Step Disposal Methodologies

To ensure a self-validating system, researchers must follow specific, state-dependent workflows based on the physical state of the waste generated.

Protocol A: Disposal of Solid Waste (Unused Reagent or Spill Clean-up)
  • Primary Containment : Keep the solid Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride in its original container. If cleaning a spill, sweep the solid debris into a chemically compatible, leak-proof high-density polyethylene (HDPE) jar.

  • Hazard Labeling : Affix a compliant hazardous waste label immediately. Mark the contents clearly with the full chemical name and check the hazard boxes for "Toxic" and "Irritant."

  • Lab-Packing Preparation : Transfer the sealed container to the designated solid waste accumulation area. Do not consolidate solid powders into a single mixed drum. Instead, utilize , where small containers are carefully sorted, padded with an inert absorbent material (such as vermiculite), and over-packed into a larger, sturdy transport drum by a certified vendor[6].

Protocol B: Disposal of Liquid Organic Waste (Post-Reaction Solutions)
  • Stream Identification : Identify the solvent used (e.g., dichloromethane, methanol, ethyl acetate). Because the solute contains a chloride salt, the entire mixture must be classified as halogenated, regardless of the base solvent.

  • Transfer & Volume Control : Funnel the liquid into the designated Halogenated Organic Waste carboy. Visually verify that the liquid level does not exceed to allow for thermal expansion[3].

  • Secondary Containment : Ensure the carboy rests within a secondary containment tray capable of holding 110% of the primary container's volume. Keep the container tightly capped unless actively adding waste.

Protocol C: Disposal of Aqueous Waste
  • pH Verification : If the compound was subjected to aqueous extraction, the resulting water layer may be slightly acidic due to the displaced hydrochloride. Use pH strips to verify the acidity. If required by your Environmental Health and Safety (EHS) officer, neutralize the solution to a pH of 6–9.

  • Segregation : Do not pour the aqueous layer down the drain. Synthetic amine hydrochlorides can be and must be collected in a dedicated aqueous waste container for commercial chemical treatment[1].

Final Destruction: The Incineration Mechanism

Once collected by a licensed waste management vendor, the lab-packed solids and halogenated liquids are transported to a thermal destruction facility. The waste is injected into a operating at temperatures between 1,300°F and 2,100°F[5]. Because of the chloride content from the Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride, the incinerator must utilize caustic scrubbing systems (e.g., sodium hydroxide sprays) to neutralize the resulting hydrogen chloride ( HCl ) gas before the exhaust is safely released into the atmosphere[2].

WasteDisposal Start Methyl 2-(benzylamino)- 2-methylpropanoate HCl Waste Generated Solid Solid State Waste (Unused Reagent/Spill) Start->Solid Liquid Liquid State Waste (Reaction Mixture/Extract) Start->Liquid LabPack Lab-Pack Overpacking (Inert Absorbent Padding) Solid->LabPack Aqueous Aqueous Solution (Water-based) Liquid->Aqueous Organic Organic Solution (Solvent-based) Liquid->Organic Incineration High-Temperature Incineration (Rotary Kiln with Caustic Scrubbers) LabPack->Incineration AqueousWaste Aqueous Waste Stream (pH Adjusted, No Drain Disposal) Aqueous->AqueousWaste Halogenated Halogenated Organic Waste (Mandatory due to Cl⁻ ion) Organic->Halogenated AqueousWaste->Incineration Commercial Disposal Halogenated->Incineration Prevents Dioxin Formation

Fig 1: Disposal decision matrix for Methyl 2-(benzylamino)-2-methylpropanoate HCl waste streams.

References

  • "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA. [Link]

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health.[Link]

  • "Laboratory Chemical Disposal." Environmental Marketing Services.[Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." U.S. Environmental Protection Agency (EPA).[Link]

  • "Disposal of chemical wastes." RiskAssess. [Link]

  • "Management of Wastewater Solids." Kason Corporation. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride
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